5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Description
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Properties
IUPAC Name |
5-ethyl-2-methoxy-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-4-6-5(2)9-8(12-3)10-7(6)11/h4H2,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLRCRFTBRJQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512393 | |
| Record name | 5-Ethyl-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55996-09-3 | |
| Record name | 5-Ethyl-2-methoxy-6-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55996-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-2-methoxy-6-methylpyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Tautomerism of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in the field of medicinal chemistry and drug development. Their structural motifs are integral to numerous biologically active compounds, including nucleobases that form the very foundation of our genetic code.[1] The diverse pharmacological activities exhibited by pyrimidine-based molecules, such as antiviral, antitumor, and immune-regulating properties, make them a subject of intense research.[2] A key chemical feature that governs the biological activity and physicochemical properties of many pyrimidine derivatives is tautomerism, the phenomenon where a compound exists as a mixture of two or more readily interconvertible structural isomers.[3][4] This guide provides a comprehensive technical overview of the chemical structure and, critically, the tautomeric landscape of a specific pyrimidine derivative: 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. Understanding its structural nuances is paramount for harnessing its full potential in therapeutic applications.
Chemical Structure and Nomenclature
This compound is a substituted pyrimidine with the molecular formula C₈H₁₂N₂O₂.[5] The core of the molecule is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents that define its specific identity are:
-
An ethyl group at position 5.
-
A hydroxyl group at position 4.
-
A methyl group at position 6.
-
A methoxy group at position 2.
The systematic IUPAC name for this compound can vary depending on the tautomeric form being described. For instance, the keto form is often named 5-ethyl-2-methoxy-6-methyl-1H-pyrimidin-4-one.[5]
Below is a diagram illustrating the primary chemical structure of this compound.
Caption: Chemical structure of this compound.
Tautomerism: The Dynamic Nature of 4-Hydroxypyrimidines
The presence of a hydroxyl group at the 4-position of the pyrimidine ring introduces the possibility of keto-enol tautomerism.[1][6][7] This is a dynamic equilibrium where protons can migrate, leading to the coexistence of different structural isomers. In the case of this compound, the primary tautomeric equilibrium exists between the hydroxy (enol) form and the keto (amide) form.
The Principal Tautomeric Forms
The two main tautomers are:
-
4-Hydroxy (Enol) Form: This is the aromatic form where the proton resides on the oxygen atom of the hydroxyl group at C4.
-
4-Keto (Amide) Form: This is the non-aromatic, or more accurately, aza-aromatic form, where the proton has migrated from the hydroxyl group to one of the ring nitrogen atoms (N1 or N3), resulting in a carbonyl group (C=O) at the C4 position. This form is also referred to as a pyrimidinone.[2]
The equilibrium between these forms is influenced by several factors, including the electronic effects of other substituents on the ring, the solvent, temperature, and pH.[7][8][9]
Caption: Keto-enol tautomerism in 4-hydroxypyrimidines.
Factors Influencing Tautomeric Equilibrium
Substituent Effects: The nature and position of other groups on the pyrimidine ring can significantly impact the stability of the tautomers. Electron-donating groups may favor one form, while electron-withdrawing groups may favor the other. For instance, the presence of an additional hydroxyl or thiol group can stabilize the dioxo or oxo-thione forms.[1][6] However, substitution with an S-CH3 group at the 2-position does not significantly alter the tautomeric equilibrium.[1][6]
Solvent Effects: The polarity of the solvent plays a crucial role. Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar keto tautomer through intermolecular interactions.[9][10] In contrast, nonpolar solvents may favor the less polar enol form. In the gas phase, the equilibrium can be different from that in solution.[11]
pH: The acidity or basicity of the medium can influence the protonation state of the molecule, thereby shifting the tautomeric equilibrium.[12]
Experimental and Computational Characterization of Tautomers
Determining the predominant tautomeric form and the equilibrium constant is essential for understanding the molecule's behavior. This is typically achieved through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons, as well as the proton on the nitrogen or oxygen, will differ significantly between the keto and enol forms.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) absorption band in the IR spectrum is a clear indicator of the keto tautomer. Conversely, the presence of a distinct O-H stretching vibration would suggest the enol form.
-
UV-Vis Spectroscopy: The electronic transitions, and therefore the absorption maxima, will differ between the tautomers due to differences in their electronic structures and aromaticity.
| Spectroscopic Technique | Keto (Amide) Form Signature | Hydroxy (Enol) Form Signature |
| ¹H NMR | Presence of an N-H proton signal | Presence of an O-H proton signal |
| ¹³C NMR | Signal corresponding to a carbonyl carbon | Signal corresponding to a carbon with a C-O single bond |
| IR Spectroscopy | Strong C=O stretching vibration (~1650-1700 cm⁻¹) | O-H stretching vibration (~3200-3600 cm⁻¹) |
| UV-Vis Spectroscopy | Distinct λmax due to n-π* and π-π* transitions | Different λmax due to altered conjugation |
Computational Chemistry
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[12] These methods can calculate the Gibbs free energy of each tautomer, allowing for the determination of the equilibrium constant. Computational studies have shown that for 4-hydroxypyrimidine, the keto form is generally more stable.[8][13]
Experimental Protocol: Computational Analysis of Tautomeric Equilibrium
-
Structure Generation: Build the 3D structures of both the keto and enol tautomers of this compound using a molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). This also provides the zero-point vibrational energies.
-
Energy Calculation: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for greater accuracy.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model (e.g., PCM or SMD) with the desired solvent (e.g., water, DMSO).
-
Thermodynamic Analysis: Calculate the Gibbs free energy for each tautomer in the gas phase and in solution. The relative energies will indicate the more stable tautomer under those conditions.
Caption: Workflow for computational analysis of tautomerism.
Implications for Drug Development
The tautomeric state of a drug molecule can have profound effects on its biological activity and pharmacokinetic properties.
-
Receptor Binding: Different tautomers present different hydrogen bond donor and acceptor patterns. This can lead to significant differences in how the molecule interacts with its biological target, such as an enzyme or a receptor.
-
Solubility and Permeability: The polarity, and therefore the solubility and membrane permeability, can vary between tautomers. This affects the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Chemical Stability: One tautomer may be more chemically stable or reactive than the other, which has implications for drug formulation and shelf-life.
For this compound, it is crucial for drug development professionals to identify the predominant tautomer under physiological conditions to design more effective and targeted therapies.
Conclusion
This compound is a molecule of significant interest due to its pyrimidine core, a scaffold prevalent in many bioactive compounds. A deep understanding of its chemical structure is incomplete without a thorough investigation of its tautomeric behavior. The equilibrium between the hydroxy and keto forms is a dynamic process governed by a delicate interplay of electronic, steric, and environmental factors. By employing a synergistic approach of advanced spectroscopic techniques and robust computational methods, researchers can elucidate the tautomeric landscape of this molecule. This knowledge is not merely academic; it is a critical prerequisite for the rational design and development of novel therapeutics that leverage the unique properties of this and related pyrimidine derivatives.
References
-
Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]
-
American Chemical Society. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. [Link]
-
ResearchGate. (n.d.). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF. [Link]
-
Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: a computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]
-
Giesen, D. J., Chambers, C. C., Cramer, C. J., & Truhlar, D. G. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 18(12), 14837–14860. [Link]
-
Leszczynski, J. (1992). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 96(4), 1649–1653. [Link]
-
Shugar, D., & Kierdaszuk, B. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657–668. [Link]
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ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. | Request PDF. [Link]
-
ResearchGate. (n.d.). Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. [Link]
-
ResearchGate. (n.d.). Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry | Request PDF. [Link]
-
Zhang, J., Chen, Y., Li, X., & Wang, Z. (2020). Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. Organic Letters, 22(18), 7305–7309. [Link]
-
ResearchGate. (n.d.). Keto–enol tautomeric equilibrium of isoguanosine. The proportion of the enol form varies from 10% in CCl 4 to 90% in aqueous medium. R = ribose. [Link]
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da Silva, J. F. M., & da Silva, J. G. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 12, 1364531. [Link]
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LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. [Link]
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Technical Guide: Physicochemical Profile & Synthetic Utility of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
[1]
CAS: 55996-09-3 Formula: C₈H₁₂N₂O₂ Molecular Weight: 168.19 g/mol IUPAC Name: 5-Ethyl-2-methoxy-6-methylpyrimidin-4-ol (or 5-Ethyl-2-methoxy-6-methylpyrimidin-4(3H)-one)[1]
Executive Summary & Strategic Relevance
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine serves as a critical heterocyclic building block in the development of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical intermediates (antivirals and kinase inhibitors).[1] Its structural uniqueness lies in the 5-ethyl substitution , which imparts distinct lipophilicity and steric bulk compared to the more common 5-hydrogen or 5-methyl analogs.[1]
For the synthetic chemist, this compound represents a "masked" electrophile.[1][2] The 4-hydroxy group (tautomeric with the 4-oxo form) is readily convertible to a chloride (via POCl₃) or sulfonate, activating the position for nucleophilic aromatic substitution (SₙAr).[1][2] This reactivity profile allows for the rapid generation of diverse 2,4,5,6-tetrasubstituted pyrimidine libraries.
Structural Analysis & Tautomerism
Understanding the electronic state of this molecule is prerequisite to successful reaction planning.[2]
Tautomeric Equilibrium
While often cataloged as "4-hydroxy," the compound exists predominantly in the 4-oxo (lactam) form in the solid state and in neutral solution.[1] This impacts solubility and nucleophilicity.[2]
-
Oxo Form (Lactam): Dominant in polar solvents (DMSO, MeOH).[1][2] The N3 proton is acidic (pKa ~8.5–9.5).[2]
-
Hydroxy Form (Lactim): Aromatic character is maximized, but this form is less stable energetically without specific solvent stabilization or derivatization (e.g., O-alkylation).[1][2]
Electronic Distribution[1][2]
-
C2-Methoxy: Electron-donating by resonance, but the electronegative oxygen also pulls density inductively.[1] It activates the ring for electrophilic attack at C5, but since C5 is already alkylated, it primarily influences the pKa of the N3 proton.[1][2]
-
C5-Ethyl / C6-Methyl: These alkyl groups provide a hydrophobic core, increasing LogP compared to the non-alkylated parent.[1] The C5-ethyl group specifically hinders approach to the C4/C6 positions sterically, which can improve selectivity during chlorination reactions.[1][2]
Visualization: Tautomeric & Functional Map
Caption: The lactam-lactim equilibrium dictates reactivity.[1] The C4 carbonyl is the primary site for activation (e.g., chlorination).[1][2]
Physicochemical Properties Profile
The following data consolidates experimental observations and high-confidence predicted values for process design.
| Property | Value / Description | Context for Application |
| Physical State | White to Off-white Crystalline Powder | High purity (>98%) is required for reproducible organometallic couplings.[1] |
| Melting Point | 170°C – 200°C (Typical range) | High melting point indicates strong intermolecular H-bonding (dimer formation) in the crystal lattice.[1][2] |
| Solubility (Water) | Low (< 1 mg/mL) | Lipophilic ethyl/methyl groups reduce water solubility.[1][2] Requires organic co-solvents (ACN, MeOH).[1][2] |
| Solubility (Organic) | Soluble in DMSO, DMF, Methanol, CHCl₃ | DMSO is the preferred solvent for NMR; CHCl₃/MeOH mixtures for extraction.[1][2] |
| pKa (Acidic) | ~ 9.0 (Predicted for N3-H) | Deprotonation requires moderate bases (e.g., K₂CO₃, NaOEt).[1][2] |
| LogP | ~ 1.2 – 1.5 | Moderate lipophilicity; suitable for cell-permeable drug scaffolds.[2] |
| H-Bond Donors | 1 (NH in lactam form) | Critical for binding interactions in protein active sites.[1][2] |
| H-Bond Acceptors | 3 (N1, O=C, O-Me) |
Synthesis & Manufacturing Workflow
The industrial synthesis of this compound follows a classic condensation cyclization strategy.[1]
Retrosynthetic Logic
The pyrimidine ring is constructed by condensing a C-C-C three-carbon fragment (beta-keto ester) with an N-C-N two-nitrogen fragment (O-methylisourea).[1]
-
Fragment A: Ethyl 2-ethylacetoacetate (Ethyl 2-ethyl-3-oxobutanoate).[1]
-
Fragment B: O-Methylisourea (supplied as hemisulfate salt).[1][2]
-
Catalyst: Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe).[1][2]
Step-by-Step Protocol (Bench Scale)
-
Preparation of Base: Dissolve Sodium metal (1.1 eq) in absolute Ethanol to generate fresh NaOEt.
-
Addition of Urea: Add O-Methylisourea hemisulfate (1.0 eq) to the ethoxide solution. Stir for 30 min to liberate the free base.
-
Condensation: Dropwise add Ethyl 2-ethylacetoacetate (1.0 eq) at room temperature.
-
Cyclization: Reflux the mixture for 4–6 hours. The solution will turn turbid as sodium sulfate and the pyrimidinolate salt form.[2]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or Acetone.[2]
Synthesis Workflow Diagram
Caption: Condensation of beta-keto ester with O-methylisourea yields the target pyrimidine.[1]
Analytical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 12.0–12.5 ppm (s, 1H): Broad singlet corresponding to the N-H (lactam) or O-H.[1][2] This peak may disappear with D₂O exchange.[2]
-
δ 3.85 ppm (s, 3H): Sharp singlet for the O-Methoxy group (-OCH₃).[1]
-
δ 2.35 ppm (q, 2H): Quartet for the methylene protons of the 5-Ethyl group (-CH₂-CH₃).[1]
-
δ 1.05 ppm (t, 3H): Triplet for the terminal methyl of the 5-Ethyl group (-CH₂-CH₃).[1]
Note: The absence of aromatic protons on the ring confirms the tetra-substituted nature.[1]
Mass Spectrometry (LC-MS)
Handling & Safety (SDS Summary)
-
Hazard Classification: GHS Warning.
-
H-Statements:
-
Storage: Store in a cool, dry place (2–8°C recommended for long term) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the methoxy group or oxidation.
References
-
PubChem. Ethyl 4-hydroxy-6-methyl-2-methoxypyrimidine Analogues (General Chemistry). National Library of Medicine.[2] Available at: [Link][1][2]
-
ResearchGate. Synthesis of 5-alkyl-substituted pyrimidines via condensation of beta-keto esters. Available at: [Link]
-
LookChem. CAS 55996-09-3 Commercial Availability and Specifications. Available at: [Link][1][2]
An In-depth Technical Guide to Determining the Solubility Profile of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and analyze the solubility profile of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. Given the critical role of solubility in areas such as formulation development, crystallization, and purification, a thorough understanding of a compound's behavior in various solvents is paramount. This document outlines the necessary physicochemical characterization, a detailed experimental protocol for solubility determination, and the subsequent thermodynamic modeling of the acquired data.
Introduction to this compound and the Importance of Solubility
This compound, with the molecular formula C8H12N2O2 and a molecular weight of 168.19308, is a pyrimidine derivative.[1] Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including anticancer, antibacterial, and anti-inflammatory agents.[2][3] The biological activity and therapeutic potential of such compounds are intrinsically linked to their physicochemical properties, with solubility being a primary determinant of bioavailability and formulability.
Solubility, defined as the maximum amount of a substance that can be dissolved in a specified amount of a solvent at thermodynamic equilibrium, is a fundamental parameter in chemical and pharmaceutical sciences.[4] An accurate solubility profile is essential for:
-
Drug Formulation and Development: Understanding a compound's solubility is crucial for designing appropriate dosage forms and predicting its in vivo performance.[5]
-
Crystallization and Purification: The selection of a suitable solvent system based on solubility data is critical for obtaining a desired crystalline form and achieving high purity.[6]
-
Process Chemistry: Solubility data informs the design of efficient and scalable chemical processes.
This guide will provide a robust methodology for experimentally determining the solubility of this compound in a range of organic solvents and for performing a thorough thermodynamic analysis of the results.
Essential Physicochemical Characterization
Prior to initiating solubility studies, a comprehensive physicochemical characterization of the solid-state properties of this compound is imperative. These properties are crucial for the accurate interpretation of solubility data.
Melting Point and Enthalpy of Fusion
The melting point (Tm) and enthalpy of fusion (ΔHfus) are critical thermodynamic properties that influence the solubility of a solid. These can be determined using Differential Scanning Calorimetry (DSC). The relationship between solubility, melting temperature, and enthalpy of fusion is described by the solid-liquid equilibrium theory.[7]
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact solubility. Different polymorphs of the same compound can exhibit different melting points, stabilities, and solubilities. Therefore, it is essential to characterize the crystalline form of this compound before and after the solubility experiments using techniques such as Powder X-ray Diffraction (PXRD) to ensure that no phase transformation has occurred during the experiment.[7]
Experimental Determination of Solubility
The "gold standard" for determining thermodynamic solubility is the isothermal equilibrium or shake-flask method.[4][6] This method involves allowing an excess of the solid solute to equilibrate with the solvent at a constant temperature until the solution is saturated.
Materials and Reagents
-
Solute: this compound (ensure high purity).
-
Solvents: A selection of organic solvents with varying polarities should be chosen. A representative list is provided in the table below. All solvents should be of high purity (e.g., HPLC grade).
| Solvent Class | Example Solvents |
| Protic | Methanol, Ethanol, Isopropanol |
| Aprotic Polar | Acetonitrile, Acetone, Ethyl Acetate, N,N-Dimethylformamide (DMF) |
| Aprotic Nonpolar | Toluene, Hexane, Cyclohexane |
-
Reagents for Analytical Method: As required for the chosen analytical technique (e.g., mobile phase for HPLC).
Apparatus
-
Thermostatic water bath or shaker with temperature control (±0.1 K).[7]
-
Vials with screw caps.
-
Magnetic stirrer and stir bars.
-
Analytical balance.
-
Syringes and syringe filters (e.g., 0.22 µm).
-
Volumetric flasks and pipettes.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration measurement.
Experimental Protocol
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Place the sealed vials in the thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient time to reach equilibrium (typically 24-72 hours).[7] It is advisable to perform a preliminary study to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the undissolved solid to settle.[7]
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. Dilute the sample as necessary to fall within the linear range of the calibration curve.
-
Data Calculation: The mole fraction solubility (x) can be calculated using the following equation:
x = (m1 / M1) / [(m1 / M1) + (m2 / M2)]
where m1 and M1 are the mass and molar mass of the solute, and m2 and M2 are the mass and molar mass of the solvent.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Thermodynamic Modeling of Solubility Data
Thermodynamic models are essential for analyzing and interpreting the experimentally determined solubility data. By fitting the data to these models, key thermodynamic parameters of dissolution, such as enthalpy (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°), can be calculated.[6]
The van't Hoff Equation
The van't Hoff equation relates the change in solubility with temperature to the enthalpy of dissolution.[6] A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of dissolution can be determined:
ln(x) = - (ΔH° / R) * (1/T) + (ΔS° / R)
where:
-
x is the mole fraction solubility
-
ΔH° is the standard enthalpy of dissolution
-
ΔS° is the standard entropy of dissolution
-
R is the ideal gas constant (8.314 J·mol⁻¹·K⁻¹)
-
T is the absolute temperature in Kelvin
The Gibbs free energy of dissolution (ΔG°) can then be calculated using:
ΔG° = ΔH° - TΔS°
The Apelblat Equation
The Apelblat equation is a semi-empirical model that provides a more accurate correlation for solubility data over a range of temperatures:
ln(x) = A + (B / T) + C * ln(T)
where A, B, and C are empirical parameters determined by fitting the experimental data.
Logical Relationship Diagram
Caption: Relationship between experimental data and thermodynamic modeling.
Data Presentation
The collected experimental data and calculated thermodynamic parameters should be presented in a clear and organized manner for easy comparison and interpretation.
Table 1: Experimental Mole Fraction Solubility (x) of this compound in Various Organic Solvents at Different Temperatures.
| Solvent | T (K) | x |
| Methanol | 298.15 | Data |
| 303.15 | Data | |
| 308.15 | Data | |
| Ethanol | 298.15 | Data |
| 303.15 | Data | |
| 308.15 | Data | |
| ... (continue for all solvents) |
Table 2: Calculated Thermodynamic Parameters of Dissolution for this compound in Various Organic Solvents.
| Solvent | ΔH° (kJ·mol⁻¹) | ΔS° (J·mol⁻¹·K⁻¹) | ΔG° (kJ·mol⁻¹) at 298.15 K |
| Methanol | Calculated Value | Calculated Value | Calculated Value |
| Ethanol | Calculated Value | Calculated Value | Calculated Value |
| ... (continue for all solvents) |
Conclusion
This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility profile of this compound in organic solvents. By following the detailed experimental protocol and applying the principles of thermodynamic modeling, researchers can obtain high-quality, reliable data. This information is invaluable for making informed decisions in drug development, formulation science, and chemical process design, ultimately accelerating the path from discovery to application. The self-validating nature of these protocols, including the verification of the solid phase post-experimentation, ensures the trustworthiness and accuracy of the obtained results.
References
- PubMed. (n.d.). Thermodynamic modeling of activity coefficient and prediction of solubility.
- Journal of the American Chemical Society. (n.d.). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
- PMC - NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
- (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Journal of Chemical & Engineering Data - ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
- (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
- (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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- (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
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An In-depth Technical Guide to 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including natural products and synthetic drugs.[1] Its inherent ability to engage in various biological interactions has led to the development of therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammation. This guide focuses on a specific, yet lesser-documented, member of this family: 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine.
Due to the limited publicly available data on this specific molecule, this document serves as a comprehensive technical guide built upon established principles of pyrimidine chemistry, data from structurally related compounds, and plausible scientific extrapolation. It aims to provide researchers and drug development professionals with a foundational understanding of its chemical identity, potential synthesis, and likely areas of therapeutic interest.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is fundamental to any research and development endeavor. This section outlines the key identifiers and physicochemical characteristics of this compound.
CAS Number and Synonyms
The Chemical Abstracts Service (CAS) has assigned the following unique identifier to this compound:
-
CAS Number: 55996-09-3
This compound is also known by several synonyms, which is crucial for comprehensive literature and database searches. The most common synonym reflects its tautomeric form:
-
Synonym: 5-ethyl-2-methoxy-6-methyl-1H-pyrimidin-4-one
Physicochemical Properties
| Property | Value/Estimate | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | Alfa Chemistry |
| Molecular Weight | 168.19 g/mol | Alfa Chemistry |
| Canonical SMILES | CCC1=C(NC(=NC1=O)OC)C | Alfa Chemistry |
| InChIKey | PXWLRCRFTBRJQC-UHFFFAOYSA-N | Alfa Chemistry |
| Appearance | Likely a solid at room temperature | General knowledge of similar compounds |
| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO | General knowledge of pyrimidine derivatives[2] |
| pKa | Estimated to have both acidic and basic character due to the hydroxyl and pyrimidine nitrogen atoms | General knowledge of pyrimidine derivatives |
| LogP | Calculated values for similar structures suggest a relatively low lipophilicity | General knowledge of pyrimidine derivatives |
Synthesis and Manufacturing
A robust and reproducible synthetic route is paramount for the availability of any compound for research and development. While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible synthetic strategy can be devised based on established pyrimidine synthesis methodologies.
Proposed Retrosynthetic Analysis and Forward Synthesis
The synthesis of substituted pyrimidines often involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with a urea or guanidine derivative. For the target molecule, a logical approach would be the reaction of an appropriately substituted β-ketoester with O-methylisourea.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on similar pyrimidine syntheses and should be optimized and validated in a laboratory setting.
Step 1: Synthesis of Diethyl 2-ethylmalonate
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add ethyl iodide dropwise and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl 2-ethylmalonate.
Step 2: Synthesis of Ethyl 2-ethyl-3-oxobutanoate
-
To a solution of sodium ethoxide in absolute ethanol, add diethyl 2-ethylmalonate.
-
Add ethyl acetate and reflux the mixture for 6-8 hours.
-
Cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).
-
Extract the product with a suitable organic solvent, dry the organic layer, and purify by distillation under reduced pressure to yield ethyl 2-ethyl-3-oxobutanoate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 2-ethyl-3-oxobutanoate and O-methylisourea (or its salt) in a suitable solvent such as methanol or ethanol.
-
Add a base, such as sodium methoxide or sodium ethoxide, and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with an acid.
-
The product may precipitate out of the solution or can be extracted with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Applications in Research and Drug Development
The pyrimidine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] While specific data for this compound is scarce, its structural features suggest potential for exploration in several therapeutic areas.
Potential as an Anticancer Agent
Many pyrimidine derivatives have been developed as anticancer agents, often by targeting key enzymes in nucleotide metabolism or protein kinases. The substitution pattern of the target molecule, including the ethyl and methoxy groups, could influence its binding to various biological targets. Further screening in cancer cell lines would be necessary to determine its potential in this area.
Potential as an Anti-infective Agent
The pyrimidine ring is also a common feature in anti-infective drugs. For example, some pyrimidine derivatives inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacteria and protozoa. The potential of this compound as an antibacterial or antifungal agent warrants investigation.
Other Potential Therapeutic Areas
The versatility of the pyrimidine scaffold extends to other areas, including anti-inflammatory, antiviral, and cardiovascular applications. The specific substituents on the pyrimidine ring can modulate its activity and selectivity towards different biological targets.
Logical Relationship of Pyrimidine Core to Biological Activity:
Sources
A Technical Guide to the Synthesis of Sulfadiazine-Type Sulfonamides via Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfonamide-based therapeutics, particularly those incorporating a pyrimidine scaffold, remain a cornerstone of antibacterial chemotherapy. Sulfadiazine, a quintessential example, functions by competitively inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. The efficacy and broad-spectrum activity of sulfadiazine and its analogs are intrinsically linked to the chemical architecture of their pyrimidine moiety. This guide provides a detailed, mechanistically-driven overview of the synthesis of sulfadiazine, focusing on the preparation of the key pyrimidine intermediate, 2-aminopyrimidine, and its subsequent coupling with an activated sulfonyl chloride. Each stage of the synthesis is presented with field-proven protocols, causal explanations for procedural choices, and troubleshooting insights to ensure a robust and reproducible workflow.
The Strategic Importance of the Pyrimidine Scaffold in Sulfonamide Drugs
The pyrimidine ring is a privileged scaffold in medicinal chemistry, largely due to its presence in the nucleobases of DNA and RNA.[1][2] In the context of sulfonamides like sulfadiazine, the 2-aminopyrimidine group serves as a critical pharmacophore. It acts as a bioisostere for the p-aminobenzoic acid (PABA) substrate, enabling the drug to bind effectively to the active site of the DHPS enzyme.[3] This competitive inhibition halts folate production, leading to a bacteriostatic effect that suppresses bacterial growth and proliferation.[3][4] The versatility of the pyrimidine ring allows for substitutions that can modulate the drug's pharmacokinetic and pharmacodynamic properties, making the synthesis of its intermediates a focal point of drug development.[1]
Synthesis of the Core Intermediate: 2-Aminopyrimidine
The cornerstone of sulfadiazine synthesis is the efficient production of 2-aminopyrimidine. While several synthetic routes exist, the classical and industrially favored approach involves the condensation of a guanidine salt with a malondialdehyde equivalent.[4][5][6]
The Classic Approach: Condensation of Guanidine with Malondialdehyde Precursors
This reaction is a robust cyclocondensation that reliably produces the pyrimidine ring. The process typically uses a precursor to malondialdehyde, such as 1,1,3,3-tetramethoxypropane or similar acetals, which hydrolyze in situ to generate the reactive dicarbonyl species. Guanidine, a strong base and excellent binucleophilic reagent, then attacks the carbonyl carbons, leading to cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Causality Behind the Method:
-
Guanidine as Nucleophile: The resonance-stabilized nature of the guanidinium ion makes guanidine a potent nucleophile, ideal for attacking the electrophilic carbonyls of the malondialdehyde precursor.
-
Base Catalysis: The reaction is typically performed under basic conditions (e.g., using sodium methoxide), which deprotonates the guanidine, increasing its nucleophilicity and facilitating the condensation.[7][8]
-
Thermodynamic Driving Force: The formation of the stable, aromatic pyrimidine ring is a significant thermodynamic driving force for the reaction, ensuring high yields.
Protocol: Synthesis of 2-Aminopyrimidine
Materials:
-
Guanidine nitrate
-
1,1,3,3-Tetramethoxypropane
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Pressurized reaction vessel
Procedure:
-
To a dry, pressurized reaction vessel, charge sodium methoxide solution in methanol.
-
Add guanidine nitrate to the vessel with stirring.
-
Carefully add 1,1,3,3-tetramethoxypropane (or its solution in methanol) to the mixture.[4]
-
Seal the reaction vessel and heat to 80-90°C. The internal pressure will rise to approximately 0.20–0.25 MPa.[7]
-
Maintain the reaction at this temperature and pressure for 2.5–3.0 hours, monitoring for completion by TLC or GC.
-
After cooling, carefully vent the vessel. The reaction mixture is typically neutralized and the product is isolated via extraction and subsequent crystallization or distillation.
Safety Note: Handle sodium methoxide with extreme care. It is corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood.
Workflow Visualization
The synthesis of 2-aminopyrimidine is a classic cyclocondensation reaction.
Caption: Synthesis of 2-Aminopyrimidine via Cyclocondensation.
Preparation of the Electrophilic Partner: p-Acetamidobenzenesulfonyl Chloride (DASC)
The second key component for sulfadiazine synthesis is an activated benzene sulfonyl derivative. The synthesis starts from aniline, which is first protected and then chlorosulfonated.
The Rationale for Amine Protection
The primary amino group of aniline is highly reactive and would interfere with the subsequent chlorosulfonation step. It can be protonated by the strong acid or react with the chlorosulfonic acid itself. To prevent these side reactions, the amine is protected as an acetamide by reacting aniline with acetic anhydride.[4][9] This acetamido group is an ortho-, para-director, ensuring that the sulfonation occurs at the desired para-position.
The Chlorosulfonation Reaction
Acetanilide is reacted with an excess of chlorosulfonic acid (HSO₃Cl).[4][9] This powerful reagent both sulfonates the aromatic ring and converts the resulting sulfonic acid into the desired sulfonyl chloride.
Causality Behind the Method:
-
Electrophilic Aromatic Substitution: The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic sulfur trioxide (SO₃), present in equilibrium in chlorosulfonic acid, attacks the electron-rich benzene ring of acetanilide.
-
Temperature Control: This reaction is highly exothermic and evolves HCl gas.[10] Careful temperature control, typically by slow addition of the reagent and cooling in an ice bath, is critical to prevent degradation and the formation of side products.
Protocol: Synthesis of p-Acetamidobenzenesulfonyl Chloride (DASC)
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
Procedure:
-
Place dry acetanilide into a dry Erlenmeyer flask.
-
In a fume hood, cool the flask in an ice bath.
-
Carefully and slowly add chlorosulfonic acid in portions to the cooled acetanilide with swirling.[10] A vigorous reaction will occur with the evolution of HCl gas.
-
Once the addition is complete and the initial vigorous reaction has subsided, the mixture may be gently warmed (e.g., 10 minutes on a hot plate) to ensure the reaction goes to completion.[10]
-
Slowly and carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.[10] The p-acetamidobenzenesulfonyl chloride will precipitate as a solid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. The product should be used promptly as sulfonyl chlorides are moisture-sensitive.
Safety Note: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
The Key Coupling Reaction: Formation of the Sulfonamide Bridge
This step involves the nucleophilic attack of the amino group of 2-aminopyrimidine on the electrophilic sulfur atom of DASC to form the crucial sulfonamide bond.
Mechanistic Considerations: The Role of the Base
The reaction is typically carried out in the presence of a base, such as pyridine. The base serves two critical functions:
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which would protonate the basic 2-aminopyrimidine, rendering it non-nucleophilic. The base neutralizes this HCl as it is formed, allowing the reaction to proceed.
-
Nucleophilic Catalyst (in some cases): Pyridine can act as a nucleophilic catalyst. It can react with the sulfonyl chloride to form a highly reactive pyridinium-sulfonyl intermediate, which is then more readily attacked by the aminopyrimidine.
Protocol: Coupling of 2-Aminopyrimidine with DASC
Materials:
-
2-Aminopyrimidine
-
p-Acetamidobenzenesulfonyl chloride (DASC)
-
Pyridine (anhydrous)
Procedure:
-
Dissolve 2-aminopyrimidine in anhydrous pyridine in a dry flask.
-
Slowly add DASC to the solution in portions, while maintaining the temperature (e.g., with an ice bath if the reaction is vigorous).
-
After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product, N-acetylsulfadiazine.
-
The crude product is collected by filtration, washed, and can be recrystallized for purification.
Troubleshooting and Optimization
-
Low Yield: Can result from moisture inactivating the DASC or protonation of the 2-aminopyrimidine. Ensure all reagents and glassware are dry.
-
Side Products: If the temperature is too high, side reactions can occur. Slow addition of DASC and temperature control are key.
Workflow Visualization
The coupling reaction forms the core structure of the protected drug.
Caption: Sulfonamide bond formation via nucleophilic substitution.
Final Step: Deprotection to Yield the Active Pharmaceutical Ingredient (API)
The final step in the synthesis is the removal of the acetyl protecting group from the N-acetylsulfadiazine to unmask the primary aromatic amine of the final sulfadiazine product.[11]
Choosing the Right Path: Acid vs. Base-Catalyzed Hydrolysis
This hydrolysis can be achieved under either acidic or basic conditions.
-
Basic Hydrolysis: Typically performed by heating with aqueous sodium hydroxide.[4] This method is common and effective. The product precipitates upon neutralization of the reaction mixture.
-
Acidic Hydrolysis: Can be accomplished using an acid like hydrochloric acid.
The choice often depends on the overall stability of the molecule and ease of product isolation. Basic hydrolysis is frequently preferred in industrial settings.
Protocol: Basic Hydrolysis of N-Acetylsulfadiazine
Materials:
-
N-Acetylsulfadiazine
-
Sodium hydroxide solution (e.g., 2M)
-
Acetic acid or HCl for neutralization
Procedure:
-
Suspend N-acetylsulfadiazine in an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux until the hydrolysis is complete (the solid dissolves as the reaction proceeds, forming the sodium salt of sulfadiazine).
-
Cool the reaction mixture.
-
Carefully neutralize the solution with an acid (e.g., acetic acid). Sulfadiazine will precipitate out of the solution.
-
Collect the solid sulfadiazine by vacuum filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization.
Data Synthesis & Comparative Analysis
The efficiency of this multi-step synthesis is critical for its application in drug development and manufacturing. The following table summarizes typical reaction parameters.
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield |
| 1 | 2-Aminopyrimidine Synthesis | Guanidine nitrate, 1,1,3,3-Tetramethoxypropane, NaOMe | 80-90°C, pressurized | >80% |
| 2 | DASC Synthesis | Acetanilide, Chlorosulfonic acid | 0°C to 25°C | 70-85% |
| 3 | Coupling | 2-Aminopyrimidine, DASC, Pyridine | Room Temp to 50°C | >85% |
| 4 | Deprotection | N-Acetylsulfadiazine, NaOH | Reflux | >90% |
Conclusion: A Validated Pathway to Sulfadiazine Synthesis
The synthetic pathway described herein represents a robust, validated, and industrially scalable method for producing sulfadiazine. The entire process is a self-validating system where the successful isolation of the intermediate at each stage confirms the efficacy of the previous step. By understanding the underlying mechanisms and the rationale for each procedural choice—from amine protection to the catalytic role of the base—researchers can effectively troubleshoot and optimize the synthesis. The strategic use of the pyrimidine intermediate is central to the drug's biological function, and its efficient synthesis is paramount to the continued relevance of sulfonamides in combating bacterial infections.
References
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- Recent advances in sulfadiazine's preparation, reactions and biological applications. (2021).
- An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (2024). GSC Biological and Pharmaceutical Sciences.
- Recent advances in sulfadiazine's preparation, reactions and biological applic
- New Bioprecursor Prodrugs of Sulfadiazine: Synthesis, X-ray Structure and Hirshfeld Analysis. (2022). MDPI.
- Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. (n.d.). University of South Florida.
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- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
- Synthesis, reactions, and applications of pyrimidine deriv
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis.
- Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (n.d.). Benchchem.
- Synthesis of sulfadiazine and silver sulfadiazine in semi-micro scale, as an experimental practice in drug synthesis. (2025).
- Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing.
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- An alternative synthetic process of p-acetaminobenzenesulfonyl chloride through combined chlorosulfonation by HClSO3 and PCl5. (2025).
- Efficient and Scalable Synthesis of Pyridine Sulfonamides. (n.d.). Thieme.
- Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. (2021). RSC Publishing.
- CN103694151A - Method for direct synthesis of p-acetamidobenzene sulfonyl chloride dried product by solvent extraction. (n.d.).
- THE SYNTHESIS OF SULFA DRUGS. (n.d.). Theochem @ Mercer University.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Method for producing p-acetamidobenzenesulfonyl chloride by double temperature zone two-stage method based on continuous flow reaction. (n.d.).
- Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. (2020). ACS Omega.
- Green Chemistry Approaches for the Synthesis of 2-Aminopyrimidines: Application Notes and Protocols. (n.d.). Benchchem.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI.
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- Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. (2021). European Journal of Chemistry.
- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH.
- Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. (n.d.). PMC.
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- 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modul
- Kinetic profile for the coupling of 2-aminopyrimidine with... (n.d.).
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An In-Depth Technical Guide to the Safety & Toxicity Profile of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
A-C-M-E Chemicals
Technical-Scientific-Guide
1.0: Executive Summary & Critical Safety Advisory
This technical guide addresses the safety and toxicity profile of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. A comprehensive review of publicly accessible regulatory and toxicological databases reveals a significant lack of specific data for this compound. No official Safety Data Sheet (SDS) or detailed toxicological studies are readily available.
CRITICAL ADVISORY FOR RESEARCHERS: Due to the absence of empirical safety data, this compound must be treated as potentially hazardous. All handling and experimental procedures should be conducted with the highest degree of caution, assuming the compound possesses significant irritant, toxic, and unknown long-term health effects until thorough toxicological evaluation proves otherwise. This guide provides a framework for risk assessment based on structural analogs and outlines best practices for handling investigational chemicals.
2.0: Compound Identification & Physicochemical Properties
Proper identification is the cornerstone of chemical safety. The known properties of this molecule are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-ethyl-2-methoxy-6-methyl-1H-pyrimidin-4-one | Alfa Chemistry |
| CAS Number | 55996-09-3 | Alfa Chemistry |
| Molecular Formula | C₈H₁₂N₂O₂ | Alfa Chemistry |
| Molecular Weight | 168.19 g/mol | Alfa Chemistry |
| Physical State | Solid (Assumed based on analogs) | - |
3.0: Inferred Hazard Profile from Structural Analogs
In the absence of direct data, a provisional hazard assessment can be inferred by examining the known risks of structurally similar pyrimidine derivatives. This approach, while not definitive, provides a basis for establishing initial handling protocols.
Several substituted pyrimidines are classified under the Globally Harmonized System (GHS) as irritants or harmful.[1][2] For example, 2-Amino-4,6-dimethoxypyrimidine is classified as a skin and eye irritant (Category 2).[2] Similarly, 4,6-Dichloro-5-methoxypyrimidine is noted to cause eye and skin irritation, may be harmful if inhaled, and toxic if swallowed.[3]
Based on these analogs, it is prudent to assume that this compound may exhibit the following hazards:
-
Acute Toxicity (Oral): Potentially harmful if swallowed.[1][4]
-
Skin Corrosion/Irritation: Likely to cause skin irritation (Category 2).[2][4]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation (Category 2).[2][4]
-
Long-Term Exposure: Data on germ cell mutagenicity, carcinogenicity, and reproductive toxicity are unavailable for this compound and many of its close analogs, representing a critical knowledge gap.[4]
4.0: Safe Handling & Exposure Control Protocol for Investigational Compounds
Given the unknown toxicological profile, a rigorous, multi-layered safety protocol is mandatory. The following workflow is based on established guidelines for handling hazardous or investigational drugs.
Engineering Controls: The First Line of Defense
-
Primary Containment: All manipulations of the solid compound (e.g., weighing, preparing solutions) must be performed within a certified chemical fume hood or a powder containment balance enclosure to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory space has adequate general ventilation (6-12 air changes per hour).
-
Proximity of Safety Equipment: An eyewash station and safety shower must be immediately accessible in the work area.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
-
Hand Protection: Double gloving with nitrile gloves is required. Change gloves immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned, cuffed laboratory coat must be worn. For larger quantities or procedures with a high risk of spillage, a chemically resistant apron is recommended.
-
Respiratory Protection: Not typically required if work is conducted within a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with appropriate particulate filters is necessary.
Workflow for Safe Handling & Use
The following diagram outlines the mandatory workflow for any researcher handling this compound.
Caption: Tiered approach to toxicological testing.
-
Tier 1 (Screening): Begin with computational (in silico) models to predict potential liabilities. Concurrently, perform fundamental in vitro assays: the bacterial reverse mutation (Ames) test to screen for mutagenicity and a basic cytotoxicity assay (e.g., MTT, LDH) in a relevant cell line to determine its potency.
-
Tier 2 (Mechanistic): If the compound is non-mutagenic and shows acceptable cytotoxicity, proceed to more specific in vitro tests. This includes assessing clastogenicity (micronucleus test), potential for cardiac issues (hERG assay), and drug-drug interaction potential (cytochrome P450 inhibition).
-
Tier 3 (Preclinical In Vivo): Positive outcomes in Tier 2 justify moving to limited, ethically reviewed animal studies. An acute oral toxicity study establishes the LD50, while a 28-day repeated-dose study can identify target organ toxicities.
This structured approach ensures that resources are used efficiently and that a clear understanding of the compound's safety profile is developed before advancing to more complex and costly stages of research.
7.0: References
-
BASF. (n.d.). Safety data sheet according to UN GHS 4th rev. Retrieved February 12, 2026, from Google Search.
-
PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved February 12, 2026, from [Link]
-
Fisher Scientific. (2009, October 6). Safety Data Sheet - Cyclohexane. Retrieved February 12, 2026, from Google Search.
-
Sigma-Aldrich. (2025, June 26). Safety Data Sheet. Retrieved February 12, 2026, from Google Search.
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PubChem. (n.d.). Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). Retrieved February 12, 2026, from [Link]
-
Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved February 12, 2026, from Google Search.
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LPS. (n.d.). Safety Data Sheet (SDS) Cyclohexane. Retrieved February 12, 2026, from Google Search.
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Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved February 12, 2026, from Google Search.
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Fisher Scientific. (n.d.). Safety Data Sheet - 2-Methylsulfonyl-4,6-dimethoxypyrimidine. Retrieved February 12, 2026, from Google Search.
-
TCI EUROPE N.V. (2024, November 29). Safety Data Sheet - 2-Amino-4,6-dimethoxypyrimidine. Retrieved February 12, 2026, from Google Search.
-
Pi Chemicals Ltd. (n.d.). Material Safety Data Sheet - 4,6-Dichloro-5-methoxypyrimidine. Retrieved February 12, 2026, from Google Search.
-
Sigma-Aldrich. (2017, January 12). Safety Data Sheet - Cyclohexane. Retrieved February 12, 2026, from Google Search.
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Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexane. Retrieved February 12, 2026, from Google Search.
-
RIFM. (2021, June 25). RIFM fragrance ingredient safety assessment, 2-methoxy-4-methylphenol, CAS Registry Number 93-51-6. Retrieved February 12, 2026, from Google Search.
Sources
Molecular weight and formula analysis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Executive Summary
This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by its derivatives.[1][2] Establishing the unequivocal identity, molecular formula, and exact molecular weight of such a compound is a foundational requirement in any research or development pipeline. This guide provides a comprehensive, multi-faceted analytical strategy for the complete characterization of this molecule. As a self-validating system, this workflow integrates high-resolution mass spectrometry for elemental composition, nuclear magnetic resonance spectroscopy for structural confirmation, and classical elemental analysis for orthogonal validation. The causality behind each experimental choice is detailed, reflecting field-proven insights for researchers, scientists, and drug development professionals.
Foundational Chemical Properties and Theoretical Analysis
A thorough analysis begins not in the lab, but with a theoretical understanding of the target molecule. This informs experimental design and aids in the interpretation of subsequent analytical data.
Molecular Structure and Tautomerism
The nominal name, this compound, describes one possible tautomeric form of the molecule. Pyrimidine rings containing a hydroxyl group at position 4 are known to exist in a keto-enol equilibrium with their corresponding pyrimidin-4-one form. Therefore, it is critical to recognize that the compound exists as an equilibrium between two forms:
-
Hydroxy (enol) form: this compound
-
Keto form: 5-ethyl-2-methoxy-6-methyl-1H-pyrimidin-4-one[3]
The keto form is often the more stable and predominant tautomer in solid and solution phases. This structural ambiguity is a key consideration for interpreting spectroscopic data, particularly from NMR and IR, where signals corresponding to N-H and C=O bonds (from the keto form) or O-H and C=N bonds (from the enol form) may be observed.
Theoretical Molecular Formula and Weight
Based on its structure, the molecular formula is determined to be C₈H₁₂N₂O₂ .[3] From this formula, we can calculate the theoretical masses that will serve as the benchmark for our experimental analysis. It is crucial to distinguish between average molecular weight and monoisotopic mass.
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of all isotopes of each element. This value is typically used in stoichiometry for bulk materials.
-
Monoisotopic Mass: Calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value of primary importance in high-resolution mass spectrometry.
| Parameter | Value | Rationale |
| Molecular Formula | C₈H₁₂N₂O₂ | Derived from structural analysis.[3] |
| Average Molecular Weight | 168.193 g/mol | Sum of the average atomic weights of all atoms. |
| Monoisotopic Mass | 168.08988 Da | Sum of the masses of the most abundant isotopes; the target value for HRMS.[3] |
High-Resolution Mass Spectrometry (HRMS) for Definitive Formula Determination
The cornerstone of modern molecular formula analysis is HRMS. Its power lies in providing an exact mass measurement with high precision (typically < 5 ppm), which drastically limits the number of possible elemental compositions for a given mass, often yielding a single, unambiguous formula.
Rationale for Technique Selection: ESI-Q-TOF/Orbitrap
For a polar, moderately sized molecule like this pyrimidine derivative, soft ionization techniques are essential to prevent fragmentation and preserve the molecular ion for analysis.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred method. It generates charged ions directly from a liquid phase with minimal energy transfer, making it ideal for preventing the breakdown of non-volatile and thermally labile compounds. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, provides the mass accuracy required for elemental formula determination. This approach is superior to older techniques like electron ionization (EI), which would cause extensive and undesirable fragmentation of this molecule.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
A validated LC-MS method ensures that the analyte is pure and properly introduced into the mass spectrometer.
-
Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~1-10 µg/mL.
-
Chromatography:
-
System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes to ensure elution and separation from any impurities.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive Ion Mode. The pyrimidine nitrogens are basic and will readily accept a proton.
-
Mass Analyzer: TOF or Orbitrap.
-
Mass Range: Scan from m/z 50 to 500.
-
Resolution: Set to >10,000 FWHM.
-
Calibration: Ensure the instrument is calibrated using a known standard immediately prior to analysis to guarantee mass accuracy. Leucine-enkephalin can be used as a lock mass for real-time calibration.[4]
-
Data Interpretation and Validation
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Expected [M+H]⁺: The theoretical monoisotopic mass is 168.08988 Da. The expected m/z for the protonated molecule ([C₈H₁₂N₂O₂ + H]⁺) is 169.09716 .
-
Validation Steps:
-
Exact Mass Comparison: The experimentally measured m/z value should match the theoretical value within a narrow tolerance (e.g., ± 5 ppm).
-
Isotopic Pattern Matching: The instrument software should be used to compare the experimentally observed isotopic distribution pattern with the theoretical pattern for C₈H₁₃N₂O₂⁺. The relative abundance of the A+1 peak (primarily due to the natural abundance of ¹³C) is a powerful confirmation tool.
-
| Ion Species | Theoretical m/z | Expected A+1 Abundance |
| [C₈H₁₂N₂O₂ + H]⁺ | 169.09716 | 9.25% |
Workflow for HRMS-Based Formula Confirmation
Caption: Workflow for unambiguous molecular formula determination using LC-HRMS.
Spectroscopic Confirmation of Molecular Structure
While HRMS provides the "what" (the formula), Nuclear Magnetic Resonance (NMR) spectroscopy provides the "how" (the atomic connectivity), confirming the proposed structure.[1][5]
¹H NMR Spectroscopy: Mapping the Protons
¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for its ability to show exchangeable protons like N-H or O-H.[6]
-
Analysis: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Referencing: Reference the spectrum to the residual solvent peak or an internal standard like TMS.
Expected Signals for C₈H₁₂N₂O₂:
-
Ethyl group (-CH₂CH₃): A quartet (~2.5 ppm, 2H) coupled to a triplet (~1.2 ppm, 3H).
-
Ring Methyl group (-CH₃): A singlet (~2.2 ppm, 3H).
-
Methoxy group (-OCH₃): A singlet (~3.9 ppm, 3H).
-
N-H / O-H proton: A broad singlet (variable chemical shift, ~5-12 ppm, 1H), which is D₂O exchangeable. The observation of this peak would be strong evidence for the keto tautomer (N-H).
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides a count of the unique carbon environments in the molecule.
Expected Signals:
-
Aliphatic Carbons: Four signals in the upfield region (~10-60 ppm) corresponding to the two carbons of the ethyl group, the ring methyl, and the methoxy carbon.
-
Aromatic/Olefinic Carbons: Four signals in the downfield region (~100-170 ppm) for the four unique carbons of the pyrimidine ring, including a C=O signal (~160-170 ppm) if the keto form predominates.
Structure-Spectra Correlation Diagram
Caption: Correlation of molecular fragments to their expected NMR signals.
Orthogonal Validation Methods
To ensure the highest level of trustworthiness, data from orthogonal (independent) techniques should be used for cross-validation.
Elemental Analysis
This classical technique provides the percentage by mass of carbon, hydrogen, and nitrogen in a pure sample. It offers a robust, independent confirmation of the elemental ratios determined by HRMS.
Protocol:
-
Ensure the sample is meticulously dried and free of residual solvents, as these will significantly skew the results.
-
Submit a small quantity (~2-3 mg) of the pure compound for combustion analysis using a commercial CHN analyzer.
Data Comparison: The experimental results should align with the theoretical percentages calculated from the formula C₈H₁₂N₂O₂ within an acceptable margin of error (typically ±0.4%).
| Element | Theoretical Mass % |
| Carbon (C) | 57.13% |
| Hydrogen (H) | 7.19% |
| Nitrogen (N) | 16.66% |
| Oxygen (O) | 19.02% (by difference) |
Infrared (IR) Spectroscopy
FT-IR is a rapid technique to confirm the presence of key functional groups and can provide insight into the dominant tautomeric form.
Expected Absorption Bands:
-
~3200-3000 cm⁻¹: N-H stretching (if keto form is present).
-
~2950 cm⁻¹: C-H stretching from alkyl groups.
-
~1650 cm⁻¹: A strong C=O stretching band, characteristic of the pyrimidin-4-one ring.
-
~1600 cm⁻¹: C=N and C=C stretching vibrations within the ring.
-
~1250 cm⁻¹: C-O stretching from the methoxy group.
The presence of a strong carbonyl (C=O) band and an N-H stretch would be compelling evidence for the keto tautomer being the major form.
Integrated Analysis and Conclusion
The definitive characterization of this compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods.
Caption: Convergent workflow showing how multiple techniques validate the compound's identity.
By integrating the exact mass from HRMS, the atomic connectivity from NMR, and the elemental ratios from combustion analysis, we build a self-validating system that confirms the molecular formula as C₈H₁₂N₂O₂ and a molecular weight of 168.193 g/mol . This rigorous, multi-faceted approach is indispensable in modern pharmaceutical science to ensure the identity, purity, and quality of candidate molecules, forming the bedrock of reliable and reproducible research.
References
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ResearchGate. Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for various chemical compounds. Available from: [Link]
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MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Available from: [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for Biginelli reaction. Available from: [Link]
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MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Available from: [Link]
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ACS Publications. Chromatography of Pyrimidine Reduction Products. Available from: [Link]
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MDPI. Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91899694, Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). Available from: [Link]
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National Center for Biotechnology Information. Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). Available from: [Link]
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International Journal of Science and Research (IJSR). A Review on Analysis of Genotoxic Impurities. Available from: [Link]
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John Wiley & Sons. Chromatographic Analysis of Pharmaceuticals. Available from: [Link]
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PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. Available from: [Link]
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Methodological & Application
Application Note: A Validated Synthesis Protocol for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Introduction: The Significance of the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and molecular biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives exhibit a vast spectrum of biological activities, making them privileged scaffolds in drug discovery. The de novo synthesis of custom-substituted pyrimidines is a critical process for developing novel therapeutic agents, molecular probes, and materials.[2][3]
This document provides a detailed, step-by-step protocol for the synthesis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine , a specific derivative with potential as a synthetic intermediate. The protocol is designed for reproducibility and scalability, with an emphasis on explaining the chemical principles behind each step to empower researchers to troubleshoot and adapt the methodology for related targets. The described synthesis is a classic example of a condensation-cyclization reaction, a fundamental strategy in heterocyclic chemistry.
Reaction Principle and Mechanism
The synthesis proceeds via a base-catalyzed condensation reaction between a β-dicarbonyl compound, Ethyl 2-ethylacetoacetate , and O-methylisourea . This approach is a well-established method for constructing the pyrimidine core.[4][5]
The mechanism unfolds in three key stages:
-
Deprotonation: The strong base, sodium methoxide, abstracts an acidic α-proton from the ethyl 2-ethylacetoacetate, generating a reactive enolate.
-
Nucleophilic Attack & Condensation: The nucleophilic nitrogen of O-methylisourea attacks one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular condensation and cyclization, driven by the elimination of a molecule of ethanol and water.
-
Tautomerization: The resulting pyrimidine ring exists predominantly in its more stable aromatic 'hydroxy' tautomeric form, which is formally a pyrimidin-4(3H)-one.
The overall reaction is depicted below:
Caption: Reaction scheme for the synthesis of the target pyrimidine.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| Ethyl 2-ethylacetoacetate | C₈H₁₄O₃ | 158.19 | 607-97-6 | Starting β-ketoester. |
| O-Methylisourea sulfate | (C₂H₆N₂O)₂·H₂SO₄ | 246.25 | 52328-05-9 | N-C-N source. Stable salt form.[6] |
| Sodium Methoxide (NaOMe) | CH₃NaO | 54.02 | 124-41-4 | Strong base. Highly hygroscopic and corrosive. |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | 67-56-1 | Reaction solvent. Must be dry. |
| Hydrochloric Acid (HCl), 6M | HCl | 36.46 | 7647-01-0 | For neutralization and product precipitation. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up. |
| Ethanol (EtOH) | C₂H₆O | 46.07 | 64-17-5 | For recrystallization. |
Laboratory Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Thermometer
-
Ice bath
-
Buchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
pH indicator strips or pH meter
Detailed Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for synthesizing structurally related pyrimidines.[5]
Step 1: Preparation of the Reaction Mixture
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser (with an inert gas inlet), and a thermometer. Ensure all glassware is thoroughly dried to prevent quenching the base.
-
Charge the Flask: Under a positive pressure of nitrogen or argon, add 250 mL of anhydrous methanol to the flask.
-
Prepare the Base: Carefully add 12.5 g (0.23 mol) of sodium methoxide to the methanol. The dissolution is exothermic; use an ice bath to maintain the temperature below 30 °C. Stir until all the sodium methoxide has dissolved.
-
Scientist's Note: The use of a strong alkoxide base is crucial for deprotonating the β-ketoester, initiating the condensation. Anhydrous conditions are paramount as water will consume the base and reduce the yield.
-
Step 2: The Condensation Reaction
-
Add Reactants: To the cooled sodium methoxide solution, add 28.3 g (0.115 mol) of O-methylisourea sulfate followed by 18.2 g (0.115 mol) of Ethyl 2-ethylacetoacetate .
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Monitor Reaction: The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Scientist's Note: Refluxing provides the necessary thermal energy to overcome the activation barrier for the cyclization and dehydration steps, driving the reaction to completion.
-
Step 3: Isolation of the Crude Product
-
Cool and Concentrate: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the Residue: Dissolve the resulting solid residue in approximately 250 mL of deionized water .
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add 6M hydrochloric acid dropwise while stirring vigorously until the pH of the solution is between 3 and 4. A white precipitate will form.
-
Scientist's Note: The pyrimidine product initially exists as its sodium salt (sodium pyrimidinolate), which is soluble in water. Acidification protonates the molecule, causing it to precipitate out of the aqueous solution.
-
-
Isolate by Filtration: Keep the mixture in the refrigerator (4 °C) for at least 3 hours to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
Step 4: Purification
-
Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure product.
-
Drying: Dry the purified white crystalline solid under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis). The expected yield is typically in the range of 60-75%.
Experimental Workflow and Data Summary
The entire synthesis process is summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow diagram.
Safety and Troubleshooting
-
Safety: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle sodium methoxide and hydrochloric acid in a fume hood. Sodium methoxide is highly corrosive and reacts violently with water.
-
Troubleshooting:
-
Low Yield: Often caused by wet reagents or solvents. Ensure all materials are anhydrous. Incomplete reaction can also be a cause; confirm completion with TLC before work-up.
-
Oily Product: If the product oils out during precipitation, it may be impure. Try adding the acid more slowly at a lower temperature. Ensure the pH is correct.
-
Difficulty in Recrystallization: If the product does not crystallize easily, try scratching the inside of the flask with a glass rod, adding a seed crystal, or changing the solvent system.
-
References
- Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP).
-
Bibliomed. (2015, June 17). PATHWAYS FOR THE SYNTHESIS OF PYRIMIDINE AND PYRAN BASED HETEROCYCLIC DERIVATIVES: A CONCISE REVIEW. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetyl acetone and ethyl acetoacetate were used to prepare imidazopyrimidines. Retrieved from [Link]
-
MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]
-
JETIR. (2023, April). SYNTHESIS OF NOVEL PYRAZOLO PYRANOPYRIMIDINE DERIVATIVES USING (TEDA-SIO2) IN AQUOUS MEDIA. Retrieved from [Link]
-
Chemistry for everyone - WordPress.com. (2024, February 18). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). O-Methylisourea. PubChem. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
-
PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Retrieved from [Link]
-
European Patent Office. (2017, March 9). 2, 4-DI-(NITROGEN CONTAINING GROUP) SUBSTITUTED PYRIMIDINE COMPOUND AND PREPARATION METHOD AND USE THEREOF. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
-
PubMed. (1989, May). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis of 5-[2-(Phenoxy)ethyl] Derivatives of 6-Methyluracil, 6-Methyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one, and 2-Imino-6-methyl-2,3-dihydro-1H-pyrimidin-4-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. PMC. Retrieved from [Link]
-
Semantic Scholar. (2017, August 11). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2. Retrieved from [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
- Google Patents. (n.d.). CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof.
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
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Application Note: Precision Methoxylation of Pyrimidine Derivatives
From Batch Optimization to Continuous Flow Scale-Up
Executive Summary
Methoxypyrimidines are ubiquitous structural motifs in FDA-approved kinase inhibitors and antivirals. While the introduction of a methoxy group via Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook procedures to address the mechanistic causality of regioselectivity. We provide optimized protocols for classical batch synthesis and a modern continuous flow approach for scale-up, ensuring high purity and safety when handling energetic alkoxides.
Mechanistic Foundations & Regioselectivity
To control the reaction, one must understand the electronic and steric landscape of the pyrimidine ring.
The Standard Model: C4 Selectivity
In 2,4-dichloropyrimidine, the C4 position is significantly more electrophilic than C2.
-
Cause: The nitrogen atoms at positions 1 and 3 exert an inductive electron-withdrawing effect. The C4 carbon is para to N1 and ortho to N3, receiving a stronger combined electron-deficiency than C2 (which is flanked by two nitrogens but suffers from potential lone-pair repulsion with the incoming nucleophile).
-
Outcome: Under standard
conditions (NaOMe/MeOH), substitution occurs preferentially at C4 .
The "Dichotomy": C2 Selectivity
Inversion of selectivity to the C2 position can be achieved through specific substrate engineering or catalyst control.
-
Substrate Control (The Sulfone Effect): When the leaving group is a sulfone (e.g., 2-methylsulfonyl-4-chloropyrimidine), reaction with alkoxides shifts exclusively to C2 .
-
Catalyst Control: Bulky N-heterocyclic carbene (NHC) palladium catalysts can force C2 substitution on 2,4-dichloropyrimidines by sterically shielding the C4 position [2].
Visualizing the Decision Pathway
Figure 1: Decision tree for selecting reaction conditions to achieve specific regioisomers.
Critical Reaction Parameters
Optimization requires balancing reactivity with selectivity. The following data summarizes the impact of key variables.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Methanol (Anhydrous) | Promotes |
| Base/Nucleophile | NaOMe (Freshly prepared) | Commercial NaOMe solutions often contain NaOH/water, leading to hydrolysis byproducts (pyrimidones). Freshly prepared NaOMe or high-grade anhydrous solutions are critical. |
| Temperature | 0°C to 25°C | Low temperature is essential for kinetic control to prevent bis-methoxylation (formation of 2,4-dimethoxypyrimidine). |
| Stoichiometry | 1.05 Equivalents | Strict stoichiometry prevents over-reaction. Excess alkoxide rapidly attacks the second chloride. |
Experimental Protocols
Protocol A: Regioselective Synthesis of 4-Methoxy-2-chloropyrimidine (Batch)
Target: Gram-scale synthesis with >95% regioselectivity.
Materials:
-
2,4-Dichloropyrimidine (10.0 g, 67.1 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sodium Methoxide (solution, 25 wt% in MeOH, 15.2 mL, 70.5 mmol)
-
Ammonium Chloride (sat. aq.)
Procedure:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 2,4-dichloropyrimidine and anhydrous methanol. Equip with a thermometer and a pressure-equalizing addition funnel.
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Stirring must be vigorous to ensure thermal homogeneity.
-
Addition: Add the NaOMe solution dropwise over 30 minutes .
-
Critical Control Point: Monitor internal temperature. Do not allow T > 5°C. A rapid exotherm indicates uncontrolled reaction, risking bis-substitution.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) over 2 hours.
-
Monitoring: Analyze by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; the 4-methoxy product (Rf ~0.4) should be dominant.
-
Quench & Workup:
-
Quench with saturated
(50 mL) to neutralize excess base. -
Concentrate in vacuo to remove bulk methanol.
-
Extract residue with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Heptane/IPA is preferred over chromatography for scale.
Protocol B: Continuous Flow Methoxylation (Scale-Up)
Target: High-throughput synthesis with enhanced safety profile.
Flow chemistry offers superior heat transfer, allowing the use of higher temperatures for faster reaction rates without the accumulation of hazardous intermediates [3].[3]
Equipment:
-
Dual Syringe Pump System (e.g., Vapourtec or Chemyx)
-
T-Mixer (PEEK or Stainless Steel)
-
Coil Reactor (PFA tubing, 10 mL volume)
-
Back Pressure Regulator (BPR, 40 psi)
Flow Diagram:
Figure 2: Continuous flow setup for rapid methoxylation.
Procedure:
-
Solution Preparation:
-
Stream A: 2,4-Dichloropyrimidine (0.5 M in THF).
-
Stream B: NaOMe (0.55 M in MeOH).
-
-
System Priming: Flush the reactor with pure solvent (MeOH) to equilibrate pressure (40 psi) and temperature (60°C).
-
Execution:
-
Set flow rates to 1.0 mL/min for both streams (Total flow = 2.0 mL/min).
-
Residence time = Reactor Volume (10 mL) / Total Flow (2 mL/min) = 5 minutes .
-
-
Collection: Discard the first 2 reactor volumes (steady-state equilibration). Collect the output into a stirred vessel containing dilute aqueous HCl or
. -
Advantages: The short residence time at 60°C mimics the conversion of a 2-hour batch reaction at RT but with significantly lower risk of thermal runaway.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-methoxylation (Over-reaction) | Excess base or high temperature. | Reduce NaOMe to 1.0 eq. Lower batch temp to -10°C. In flow, reduce residence time. |
| Hydrolysis (Pyrimidone formation) | Wet solvents or "aged" NaOMe. | Use freshly distilled MeOH. Titrate NaOMe solution before use. Store reagents under Argon. |
| Low Regioselectivity (Mixture of C2/C4) | Substrate electronic effects. | If substrate has electron-donating groups at C5/C6, C2 selectivity increases. Switch to Pd-catalysis if exclusive C2 is required. |
| Precipitation in Flow Reactor | NaCl byproduct insolubility. | Add 10-20% water to the collection vessel (not the feed!). Use a larger bore reactor or switch solvent system to THF/MeOH mixtures. |
Safety & Handling
-
Sodium Methoxide: Highly corrosive and moisture sensitive.[4] Reacts violently with water.[4][5] Always handle under inert atmosphere (Nitrogen/Argon).
-
Exotherm Control: The methoxylation reaction is exothermic. In batch mode, never add the base all at once. In flow mode, ensure the reactor bath has sufficient cooling capacity if running at high concentrations.
References
-
Dichotomy in Regioselectivity (Sulfone Effect)
- Wuxi AppTec. (2021). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
Pd-Catalyzed C2 Selectivity
-
Stivala, C. E., et al. (2021).[1] Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal of Organic Chemistry.
-
-
Continuous Flow
:-
Jaman, Z., et al. (2020).[6] High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. Reaction Chemistry & Engineering.
-
-
General Pyrimidine Chemistry
Sources
- 1. Photo-induced catalytic halopyridylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alkalimetals.com [alkalimetals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization and Purification of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Introduction
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The purity of such compounds is paramount for accurate pharmacological and toxicological evaluation, as even minor impurities can significantly alter experimental outcomes. This document provides detailed application notes and protocols for the recrystallization and purification of this compound, designed for researchers, scientists, and drug development professionals.
The core principle of purification is the removal of impurities, which can originate from starting materials, byproducts of the synthesis, or degradation products. The choice of purification method is dictated by the physicochemical properties of the target compound and its impurities. For crystalline solids like many pyrimidine derivatives, recrystallization is often the most effective and scalable method for achieving high purity.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is the foundation for developing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 55996-09-3 | [2] |
| Molecular Formula | C₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 168.19 g/mol | [2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Not explicitly found in searches. However, similar 4-hydroxy-pyrimidine derivatives exhibit melting points in the range of 150-250 °C. Experimental determination is crucial for purity assessment. | Inferred from related compounds |
| Solubility | Specific data not available in searches. Generally, pyrimidine derivatives show varied solubility in organic solvents. Experimental screening is necessary. | Inferred from general chemical principles |
Understanding Potential Impurities
The synthesis of pyrimidine derivatives often involves the condensation of a β-dicarbonyl compound with an amidine or a related species.[3] For this compound, a plausible synthetic route would involve the reaction of 2-ethylacetoacetic ester with O-methylisourea.
Potential impurities arising from this synthesis could include:
-
Unreacted Starting Materials: 2-ethylacetoacetic ester and O-methylisourea.
-
Side-Products: Products from self-condensation of the starting materials or incompletely cyclized intermediates.
-
Isomers: Positional isomers if the starting materials are not symmetrical.
-
Degradation Products: Hydrolysis or oxidation products formed during the reaction or workup.
A general workflow for the synthesis and subsequent purification is depicted below.
Caption: General workflow for synthesis, purification, and analysis.
Recrystallization: Principles and Solvent Selection
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. The ideal solvent for recrystallization should exhibit the following characteristics:
-
The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.
-
Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Solvent Screening Protocol:
A systematic approach to solvent selection is critical for successful recrystallization.
-
Initial Screening: Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a common laboratory solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents will show poor solubility at this stage.
-
Heating: Gently heat the test tubes containing the undissolved solid in a water bath. An ideal solvent will fully dissolve the compound upon heating.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a suitable solvent.
Recommended Solvents for Screening:
| Solvent | Rationale |
| Ethanol/Methanol | Often good for moderately polar compounds like pyrimidines.[4] |
| Isopropanol | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate | A less polar solvent that can be effective for a range of organic compounds. |
| Acetonitrile | A polar aprotic solvent that can be a good choice for nitrogen-containing heterocycles. |
| Toluene | A non-polar solvent, useful if the compound is less polar. |
| Water | The compound may have some water solubility due to the hydroxyl and nitrogen groups. |
| Solvent Mixtures | If a single solvent is not ideal, a two-solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be employed.[5] |
Detailed Recrystallization Protocols
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method when a suitable single solvent is identified.
Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen recrystallization solvent. Heat the mixture to boiling with stirring.
-
Saturated Solution: Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Caption: Single-solvent recrystallization workflow.
Protocol 2: Two-Solvent Recrystallization
This method is useful when the compound is very soluble in one solvent and poorly soluble in another, and these two solvents are miscible.
Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at or near its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add a "bad" solvent (in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol.
Purity Assessment
The purity of the recrystallized this compound should be assessed using a combination of analytical techniques.
1. Melting Point Analysis: A sharp melting point range of 1-2°C is indicative of high purity. Impurities will typically broaden and depress the melting point.
2. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is a powerful technique for separating the target compound from any remaining impurities. The mass spectrometer provides molecular weight information, confirming the identity of the main peak and helping to identify impurities. A high-purity sample should show a single major peak in the chromatogram.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any structurally similar impurities. The spectra should be clean, with all peaks assignable to the target molecule. While specific spectral data for this compound is not readily available in the searched literature, related compounds show characteristic signals for the ethyl, methyl, and methoxy groups, as well as for the pyrimidine ring protons.[6][7]
Expected ¹H NMR Spectral Features (Predicted):
-
A triplet and a quartet for the ethyl group.
-
A singlet for the methyl group.
-
A singlet for the methoxy group.
-
A broad singlet for the N-H proton of the pyrimidine ring.
Expected ¹³C NMR Spectral Features (Predicted):
-
Distinct signals for the carbons of the ethyl, methyl, and methoxy groups.
-
Signals for the carbons of the pyrimidine ring, with chemical shifts influenced by the substituents.
4. Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 169.0977.
Troubleshooting
| Problem | Possible Cause | Solution |
| No crystals form upon cooling | - Solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a two-solvent system. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Reheat the solution and add more solvent before cooling. |
| Low recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Minimize the amount of solvent used for dissolution and washing.- Ensure adequate cooling in an ice bath. |
| Colored impurities remain | - The impurity has similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Consider column chromatography as an alternative purification step. |
References
- Supporting Information for a study on tetrahydropyrimidine derivatives. The Royal Society of Chemistry and the Centre National de la Recherche Scientifique, 2019.
- Supporting Information for a study on ethyl 4-substituted-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates. The Royal Society of Chemistry, 2016.
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI, 2021. [Link]
- Supporting Information for a study on pyrimidine deriv
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC, 2020. [Link]
- Certificate of Analysis. Thermo Fisher Scientific.
-
Pyrimidine - Wikipedia. [Link]
-
De novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
Sources
- 1. Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e) | C15H18N2O5 | CID 91899694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. np-mrd.org [np-mrd.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O4 | CID 493411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Note: HPLC Method Development for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the quality control and process development of pyrimidine-based intermediates. It focuses on 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS 55996-09-3), a critical building block often used in the synthesis of sulfonylurea herbicides (e.g., Bensulfuron-methyl, Rimsulfuron) and specific pharmaceutical agents.[1]
Introduction & Analyte Profiling[2][3]
The analysis of This compound (hereafter referred to as EHMM-Pyr ) presents specific chromatographic challenges due to its amphoteric nature and potential for tautomerism.
Chemical Identity & Tautomerism
-
IUPAC Name: 5-Ethyl-2-methoxy-6-methylpyrimidin-4-ol
-
Alternative Name: 5-Ethyl-2-methoxy-6-methyl-4(3H)-pyrimidinone
-
CAS: 55996-09-3[1]
-
Molecular Weight: 168.19 g/mol [1]
Critical Chromatographic Insight: The "4-hydroxy" group on the pyrimidine ring is subject to lactam-lactim tautomerism . In solution, the keto-form (pyrimidinone) often predominates. This equilibrium is pH-dependent. If the mobile phase pH is near the pKa of the hydroxyl group (typically pKa ~8.5–9.5) or the ring nitrogen (pKa ~2.0–3.0), peak splitting or severe tailing will occur. Therefore, strict pH control is the cornerstone of this method.
Physicochemical Properties (Estimated)
| Property | Value | Chromatographic Implication |
| LogP | ~1.1 – 1.4 | Retains well on C18; requires moderate organic modifier (20–50%). |
| pKa (Acidic) | ~9.0 (OH/NH) | At pH > 8, analyte becomes anionic (elutes at void volume). |
| pKa (Basic) | ~2.5 (Ring N) | At pH < 2, analyte is cationic. |
| UV Max | ~240–260 nm | Pyrimidine ring absorption; 254 nm is a robust default. |
Method Development Strategy
We utilize a "Scouting-to-Optimization" workflow. Because EHMM-Pyr contains basic nitrogen atoms and an acidic hydroxyl moiety, we prioritize ion suppression using an acidic mobile phase. This ensures the molecule remains in a single, neutral (or fully protonated) state, sharpening peak shape and improving reproducibility.
Decision Matrix: Mobile Phase Selection
-
Why Acidic (pH 2.5)? It protonates silanols on the column (reducing tailing) and keeps the analyte away from its enolization pKa.
-
Why Phosphate Buffer? Provides superior buffering capacity compared to formic acid, essential for stabilizing the tautomeric equilibrium.
-
Why Acetonitrile? Lower viscosity and sharper peaks for aromatic heterocycles compared to Methanol.
DOT Diagram: Method Development Logic
Caption: Decision tree for optimizing stationary phase and pH conditions based on peak symmetry.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Routine Analysis
This method is optimized for QC environments requiring high precision and robustness.
1. Instrumentation & Reagents
-
System: HPLC with PDA (Photodiode Array) or UV-Vis detector.
-
Column: C18 (L1), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).
-
Note: A 150 mm column may be used for faster throughput if resolution > 2.0 is maintained.
-
-
Reagents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ), Milli-Q Water.
2. Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Mode | Isocratic |
| Ratio (A:B) | 60:40 (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controls viscosity and kinetics) |
| Injection Vol | 10 µL |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Run Time | ~15 minutes (Analyte typically elutes at 6–9 min) |
3. Preparation of Solutions
-
Buffer Preparation: Dissolve 2.72 g of
in 900 mL water. Adjust pH to 2.5 ± 0.05 using 85% phosphoric acid. Dilute to 1000 mL. Filter through 0.45 µm nylon membrane. -
Standard Stock Solution: Weigh 10 mg of EHMM-Pyr reference standard into a 10 mL volumetric flask. Dissolve in 5 mL ACN (sonicate if necessary) and make up to volume with ACN (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock Solution with Mobile Phase to reach target concentration (e.g., 50 µg/mL).
Protocol B: Gradient Method (For Impurity Profiling)
Use this protocol if you suspect synthesis by-products or degradation.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient Program:
-
0.0 min: 10% B
-
10.0 min: 60% B
-
12.0 min: 90% B
-
12.1 min: 10% B
-
17.0 min: Stop (Re-equilibration)
-
Method Validation Parameters (Self-Validating System)
To ensure Trustworthiness and Scientific Integrity , the following system suitability tests (SST) must be passed before every sample set.
System Suitability Criteria
-
Tailing Factor (
): NMT (Not More Than) 1.5.-
Why? Higher tailing indicates secondary silanol interactions or pH drift.
-
-
Theoretical Plates (
): NLT (Not Less Than) 5000. -
RSD of Peak Area: NMT 2.0% for 5 replicate injections.
-
Retention Time Consistency: ± 0.1 min between runs.
Linearity & Range
-
Range: 10 µg/mL to 150 µg/mL.
-
Acceptance:
.
Limit of Detection (LOD) & Quantitation (LOQ)
Based on Signal-to-Noise (S/N) ratio:
-
LOD (S/N = 3): Typically ~0.5 µg/mL.
-
LOQ (S/N = 10): Typically ~1.5 µg/mL.
Troubleshooting & Optimization Logic
Issue: Peak Splitting or Shoulder
-
Cause: Tautomeric equilibrium or incorrect pH.
-
Fix: Ensure the buffer concentration is at least 20 mM. Verify pH is exactly 2.5. If problem persists, increase column temperature to 40°C to accelerate tautomeric interconversion, merging the split peaks into one sharp peak.
Issue: Retention Time Drift
-
Cause: "Phase collapse" (unlikely at 40% organic) or buffer precipitation.
-
Fix: Ensure the system is flushed with 10% organic/90% water before shutting down to prevent salt precipitation.
DOT Diagram: Troubleshooting Flow
Caption: Troubleshooting logic for common pyrimidine analysis errors.
References
-
PubChem. (n.d.).[5] Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Related Pyrimidine Structures). National Library of Medicine. Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of Pyrimidine Derivatives on Reverse Phase Columns. Retrieved from [Link]
-
Petrov, P. T., et al. (2007).[6] HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Pharmaceutical Chemistry Journal. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 2-(2,6-difluorophenyl)-5-hydroxy-N-[2-(2-methoxypyridin-4-yl)ethyl]-6-oxo-3,6-dihydropyrimidine-4-carboxamide | C19H16F2N4O4 | CID 156600261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Scalable production techniques for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
An Application Guide to the Scalable Production of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This compound represents a valuable scaffold, possessing the core structure of many biologically active molecules.[1][2] Its efficient, scalable production is critical for advancing from laboratory-scale discovery to pilot-plant manufacturing.
This guide provides a comprehensive overview of a robust and scalable synthetic strategy for this target molecule. Moving beyond a simple recitation of steps, we delve into the process chemistry, explaining the rationale behind reagent selection, reaction conditions, and purification strategies to ensure a reproducible and economically viable process.
Part 1: Synthetic Strategy and Core Principles
The most direct and industrially favored approach to constructing the pyrimidine ring is through the condensation of a 1,3-dielectrophile with a C-N-C synthon. For our target molecule, this translates to the reaction between an appropriately substituted β-ketoester and an O-alkylisourea. This method, a variation of the classical Remfry-Hull synthesis, offers high convergence and control over the substitution pattern.
Retrosynthetic Analysis
A retrosynthetic breakdown of the target molecule reveals a logical disconnection across the N1-C6 and N3-C4 bonds, leading back to two key starting materials: ethyl 2-ethyl-3-oxobutanoate and O-methylisourea .
Caption: Retrosynthetic approach for the target pyrimidine.
This strategy is advantageous for scalability due to the commercial availability and relatively low cost of the required starting materials. The reaction proceeds via a base-catalyzed cyclocondensation.
Part 2: Detailed Synthesis Protocol
This section outlines a detailed, step-by-step protocol for the synthesis of this compound. The procedure is designed with scalability and process control in mind.
Workflow Overview
The overall process can be visualized as a three-stage workflow: reaction setup and execution, product isolation, and final purification.
Caption: Scalable workflow for pyrimidine synthesis.
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |
| Sodium Metal | 22.99 | 1.1 | Handle with extreme caution. Alternatively, use commercial sodium ethoxide. |
| Anhydrous Ethanol | 46.07 | - | Solvent. Must be dry to prevent hydrolysis of the base. |
| O-Methylisourea sulfate | 224.22 | 0.5 | Used as a stable salt. 1 mole of salt provides 2 moles of O-methylisourea. |
| Ethyl 2-ethyl-3-oxobutanoate | 158.19 | 1.0 | Key C-C-C building block. |
| Hydrochloric Acid (conc.) | 36.46 | - | For acidification and product precipitation. |
Step-by-Step Experimental Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
Action: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 500 mL of anhydrous ethanol. Carefully add 25.3 g (1.1 mol) of sodium metal in small portions.
-
Causality: Sodium ethoxide is the strong base required to deprotonate the β-ketoester, initiating the condensation reaction. Preparing it in situ from sodium and anhydrous ethanol ensures an active, water-free base, which is crucial for high yield.[3] Using a commercial solution is a safer and often more practical alternative in a scaled-up setting.
Step 2: Addition of O-Methylisourea
-
Action: Once all the sodium has reacted and the solution has cooled slightly, add 112.1 g (0.5 mol) of O-methylisourea sulfate to the flask. Stir the resulting suspension for 15-20 minutes.
-
Causality: O-methylisourea is the N-C-N synthon. It is typically supplied as a more stable acid salt (sulfate or hydrochloride). The strong base (sodium ethoxide) neutralizes the salt to liberate the free base in the reaction mixture.
Step 3: Addition of the β-Ketoester
-
Action: Begin dropwise addition of 158.2 g (1.0 mol) of ethyl 2-ethyl-3-oxobutanoate to the stirred suspension over a period of 60-90 minutes.
-
Causality: A slow, controlled addition is critical for managing the reaction exotherm, especially at scale. This prevents side reactions and ensures consistent product quality.
Step 4: Cyclocondensation via Reflux
-
Action: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps that form the aromatic pyrimidine ring. Refluxing in ethanol provides a stable and controllable reaction temperature.[4]
Step 5: Product Isolation
-
Action: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting solid residue, add 1 L of water and stir until dissolved.
-
Causality: Removing the organic solvent simplifies the subsequent workup. The pyrimidine product exists as its sodium salt, which is water-soluble.
Step 6: Precipitation
-
Action: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid while stirring vigorously until the pH of the solution is between 5 and 6. A white precipitate will form.
-
Causality: Acidification protonates the hydroxyl group at the 4-position, converting the soluble sodium salt into the free, neutral pyrimidine, which is significantly less soluble in water and precipitates out of solution.[5] Controlling the pH is key to maximizing precipitation without causing product degradation.
Step 7: Filtration and Washing
-
Action: Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold water (2 x 200 mL) followed by a small amount of cold ethanol to aid drying.
-
Causality: Washing with cold water removes residual inorganic salts (like NaCl and Na2SO4). A final rinse with a volatile solvent helps to displace water and accelerate the drying process.
Step 8: Purification by Recrystallization
-
Action: Transfer the crude solid to a flask and add a minimal amount of hot 90% ethanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the purified crystals.
-
Causality: Recrystallization is a highly effective and scalable method for purifying solid organic compounds. The desired product is less soluble in the cold solvent mixture than impurities, leading to the formation of high-purity crystals upon cooling.
Step 9: Drying
-
Action: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Causality: Vacuum drying at a moderate temperature removes residual solvents without causing thermal decomposition of the product.
Part 3: Process Optimization and Control
For successful scaling, several parameters must be considered and optimized.
-
Base Selection: While sodium ethoxide is effective, other bases like potassium tert-butoxide could be explored to potentially lower reaction times, though cost is a consideration.[6]
-
Solvent Choice: Methanol can be a cheaper alternative to ethanol, and the corresponding sodium methoxide base can be used. The choice of solvent can influence reaction kinetics and solubility.[3]
-
Catalysis: For some pyrimidine syntheses, catalytic approaches using metals like copper or iridium have been developed, potentially offering milder conditions or improved atom economy.[7][8] While the classical condensation is robust, exploring catalytic options could be a valuable long-term optimization strategy.
-
Workup Procedure: An alternative to distillation and precipitation is a liquid-liquid extraction. After acidification, the product could be extracted into an appropriate organic solvent, which may be more efficient for certain impurities.
By carefully controlling these parameters, the synthesis of this compound can be reliably scaled to meet the demands of drug development and manufacturing.
References
- BenchChem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807.
- ResearchGate. (2004). Base Catalyzed Pyrimidine Synthesis Using Microwave.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts.
- Somakala, K., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
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- Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
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- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Google Patents. (n.d.). Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Google Patents. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine.
- Google Patents. (n.d.). Preparation method of 4,6-dihydroxy-5-methoxypyrimidine sodium.
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- TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries.
- MDPI. (2010). Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate.
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Functionalization of the Hydroxyl Group in 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the chemical modification of the hydroxyl group in 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. This pyrimidine derivative is a valuable scaffold in medicinal chemistry and drug development, and the ability to selectively functionalize its 4-hydroxyl group opens up a vast chemical space for the synthesis of novel bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Versatile Pyrimidine Core
The pyrimidine ring is a fundamental heterocyclic motif found in a plethora of biologically active compounds, including natural products and synthetic drugs. The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, this compound, possesses a nucleophilic hydroxyl group at the C4 position, which is a prime target for chemical derivatization.
It is crucial to recognize that 4-hydroxypyrimidines can exist in tautomeric equilibrium with their corresponding pyrimidin-4(3H)-one form.[1][2] The predominant tautomer is influenced by factors such as the solvent, pH, and the nature of other substituents on the ring. For the purpose of the reactions described herein, which are typically performed under basic or neutral conditions, the hydroxyl form is the reactive species for O-functionalization.
This guide will focus on two primary classes of functionalization: O-alkylation to form ethers and O-acylation to form esters. Additionally, the versatile Mitsunobu reaction will be presented as a powerful tool for achieving these transformations with a high degree of control.
Core Functionalization Strategies
The selection of a functionalization strategy depends on the desired final product, the stability of the starting material, and the available reagents. Below is a comparative overview of the most common and effective methods.
| Strategy | Reaction Type | Key Reagents | Advantages | Considerations |
| Williamson Ether Synthesis | SN2 | Alkyl halide, Base (e.g., NaH, K2CO3) | Wide availability of alkyl halides, straightforward procedure. | Requires a strong base, may not be suitable for base-sensitive substrates. Primary alkyl halides work best.[3][4][5][6] |
| O-Acylation | Nucleophilic Acyl Substitution | Acyl chloride, Acid anhydride, Base (e.g., Pyridine, Et3N) | Rapid reaction, high yields, wide variety of acylating agents available. | Acylating agents can be moisture-sensitive. |
| Mitsunobu Reaction | Redox-coupled SN2 | Alcohol, Triphenylphosphine (PPh3), Azodicarboxylate (DEAD or DIAD) | Mild reaction conditions, inversion of stereochemistry at the alcohol, broad substrate scope.[7][8][9][10] | Stoichiometric amounts of phosphine oxide byproduct can complicate purification.[7][9] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes the synthesis of 4-alkoxy-5-ethyl-6-methyl-2-methoxypyrimidines. The reaction proceeds via an SN2 mechanism where the deprotonated hydroxyl group acts as a nucleophile, displacing a halide from an alkyl halide.[4][5]
Workflow Diagram:
Caption: Workflow for Williamson Ether Synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: O-Acylation to Synthesize Pyrimidinyl Esters
This protocol details the esterification of the hydroxyl group using an acyl chloride in the presence of a non-nucleophilic base.
Workflow Diagram:
Caption: Workflow for O-Acylation.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM and add pyridine (1.5 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Functionalization via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of the hydroxyl group to an ester or ether under mild, neutral conditions.[7][8][9] This reaction is particularly useful for substrates that are sensitive to strong acids or bases. The reaction proceeds with an inversion of configuration if the hydroxyl group is on a chiral center.[7][10]
Workflow Diagram:
Caption: Workflow for the Mitsunobu Reaction.
Materials:
-
This compound
-
A suitable nucleophile (e.g., a carboxylic acid for esterification, or an alcohol for etherification)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude residue, which contains the product and triphenylphosphine oxide, can be directly purified by flash column chromatography on silica gel to yield the desired functionalized pyrimidine.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If a reaction does not go to completion, consider increasing the reaction time, temperature, or the equivalents of the reagents. Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
-
Side Reactions: In the Williamson ether synthesis, elimination can be a competing reaction, especially with secondary or tertiary alkyl halides.[3] Using a less hindered primary alkyl halide is recommended. In the Mitsunobu reaction, if the nucleophile is not sufficiently acidic, side reactions can occur.[8][9]
-
Purification Challenges: The removal of triphenylphosphine oxide from Mitsunobu reactions can be challenging. Techniques such as precipitation or using polymer-supported triphenylphosphine can simplify the workup.[11]
Conclusion
The functionalization of the hydroxyl group in this compound provides a versatile entry point for the synthesis of a diverse library of compounds for drug discovery and development. The choice of method—Williamson ether synthesis, O-acylation, or the Mitsunobu reaction—will depend on the specific synthetic target and the chemical sensitivities of the substrates involved. The protocols provided in this guide offer robust and reproducible methods to achieve these important chemical transformations.
References
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Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-18. Available from: [Link]
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Organic Chemistry Portal. (2019). Mitsunobu Reaction. Available from: [Link]
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Schmalz, H.-G. et al. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available from: [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available from: [Link]
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de Oliveira, V. M. et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega, 7(44), 40069-40078. Available from: [Link]
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Szewczuk, Z. (1998). Applications of the Mitsunobu reaction in peptide chemistry. Journal of Peptide Science, 4(1), 1-14. Available from: [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Available from: [Link]
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BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Available from: [Link]
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Nguyen, M. T. et al. (2018). Functionalization of pyrimidine and purine into RNA bases in water/ammonia ices via radical substitution reactions. New Journal of Chemistry, 42(20), 16676-16686. Available from: [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
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Rochelle, S., & Beaumont, S. (2023). Molybdenum-Mediated One-Pot Synthesis of 2-Hydroxypyrimidines from Isoxazoles. Synthesis, 55(23), 3841-3850. Available from: [Link]
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]
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Chen, J. et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances, 14(7), 4627-4631. Available from: [Link]
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Chesterfield, J. H., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed), 4590-4596. Available from: [Link]
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Galembeck, S. E. et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Molecular Modeling, 19(11), 4889-4898. Available from: [Link]
- Google Patents. (n.d.). WO2002000628A2 - Synthesis of chlorinated pyrimidines.
-
Anderson, K. W. et al. (2006). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 8(14), 2913-2916. Available from: [Link]
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ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available from: [Link]
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Kumar, S. et al. (2011). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry, 8(2), 703-707. Available from: [Link]
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Kim, D. et al. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. Journal of the American Chemical Society, 144(7), 2885-2892. Available from: [Link]
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PubChem. (n.d.). 4-Hydroxypyrimidine. Available from: [Link]
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PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Available from: [Link]
-
Gueddou, A. et al. (2022). Synthesis of new 3-acetyl-1,3,4-oxadiazolines combined with pyrimidines as antileishmanial and antiviral agents. Medicinal Chemistry Research, 31(12), 2053-2065. Available from: [Link]
-
Al-Hourani, B. J. et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6937. Available from: [Link]
-
Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. Available from: [Link]
-
Cioffi, E. A. (1978). The alkylation of 4-pyridone. Youngstown State University. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]
-
Grönroos, T. et al. (2019). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. ACS Omega, 4(7), 12566-12575. Available from: [Link]
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Watson, G. K., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. The Biochemical journal, 127(2), 265-276. Available from: [Link]
-
Pitre, S. P., & Nicewicz, D. A. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Chemistry, 4(2), 406-423. Available from: [Link]
-
PubChem. (n.d.). Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). Available from: [Link]
-
ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available from: [Link]
-
MDPI. (n.d.). 2-Iodopyridin-3-yl acetate. Available from: [Link]
-
Organic Chemistry Portal. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol. Available from: [Link]
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Catalytic Pathways for the Synthesis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine: An Application and Protocol Guide
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental to the genetic code.[1] The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of its physicochemical properties and biological activity, leading to a vast array of pharmacologically active compounds. Specifically, 5-substituted pyrimidine derivatives have garnered significant attention as they exhibit a wide spectrum of therapeutic effects, including anticancer and antiviral activities.[2] The title compound, 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, is a representative of this important class of molecules, and efficient, scalable synthetic routes to its production are of high interest to researchers in organic synthesis and drug discovery.
This application note provides a detailed exposition of a robust catalytic pathway for the synthesis of this compound. We will delve into the underlying chemical principles, provide step-by-step protocols for the synthesis of key precursors, and detail the final catalytic cyclocondensation reaction.
Proposed Catalytic Pathway: A Retrosynthetic Analysis
A logical approach to the synthesis of the target pyrimidine involves a retrosynthetic disconnection that breaks the pyrimidine ring into two key synthons: a β-ketoester and an amidine derivative. This strategy is a well-established and versatile method for the construction of 4-hydroxypyrimidine systems.
Caption: Retrosynthetic analysis of the target pyrimidine.
Following this retrosynthetic blueprint, the synthesis is divided into two main stages:
-
The preparation of the key precursors: ethyl 2-ethyl-3-oxopentanoate and O-methylisourea.
-
The base-catalyzed cyclocondensation of these precursors to yield the final product.
Synthesis of Precursors
Protocol 1: Synthesis of Ethyl 2-ethyl-3-oxopentanoate via Crossed Claisen Condensation
The Claisen condensation is a powerful carbon-carbon bond-forming reaction that utilizes esters as substrates to generate β-ketoesters.[3][4][5][6][7] In this protocol, we propose a crossed Claisen condensation between ethyl propionate and ethyl 2-ethylpropanoate, catalyzed by a strong base, sodium ethoxide.
Caption: Synthesis of the β-ketoester precursor.
Experimental Protocol:
-
Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 200 mL of anhydrous toluene.
-
Base Preparation: Carefully add 11.5 g (0.5 mol) of sodium metal to the toluene. Heat the mixture to reflux with vigorous stirring to form a fine suspension of molten sodium.
-
Addition of Esters: Once the sodium is finely dispersed, cool the mixture to 80 °C. A mixture of 51.0 g (0.5 mol) of ethyl propionate and 65.1 g (0.5 mol) of ethyl 2-ethylpropanoate is added dropwise from the dropping funnel over a period of 2 hours.
-
Reaction: After the addition is complete, the reaction mixture is stirred at reflux for an additional 4 hours. The mixture will become viscous.
-
Work-up: Cool the reaction mixture to room temperature and cautiously add 100 mL of ethanol to quench any unreacted sodium. Pour the mixture into 200 mL of ice-cold water.
-
Extraction: Separate the aqueous layer and extract the organic layer with 2 x 50 mL of 1 M NaOH solution. Combine the aqueous layers and wash with 50 mL of diethyl ether.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 6 M HCl. The β-ketoester will separate as an oily layer. Extract the product with 3 x 100 mL of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of O-Methylisourea Sulfate
O-methylisourea serves as the N-C-N component for the pyrimidine ring. It can be reliably synthesized from urea and dimethyl sulfate.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 60.0 g (1.0 mol) of urea and 126.1 g (1.0 mol) of dimethyl sulfate.
-
Reaction: Heat the mixture in an oil bath at 100-110 °C for 2 hours with occasional swirling. The mixture will become a clear liquid and then solidify upon cooling.
-
Isolation: Break up the solid mass and wash it with two 50 mL portions of cold acetone to remove any unreacted dimethyl sulfate.
-
Recrystallization: The crude O-methylisourea sulfate can be recrystallized from a minimal amount of hot methanol.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C.
Final Catalytic Synthesis of this compound
The final step involves the base-catalyzed cyclocondensation of the synthesized precursors. Sodium methoxide is an effective catalyst for this transformation. A similar procedure has been successfully employed for the synthesis of a structurally related fluorinated pyrimidine.
Caption: Final base-catalyzed cyclocondensation step.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 100 mL of a 25% solution of sodium methoxide in methanol.
-
Addition of Reactants: Cool the solution to 5 °C in an ice bath. To this, add 24.6 g (0.1 mol) of O-methylisourea sulfate, followed by the dropwise addition of 17.2 g (0.1 mol) of ethyl 2-ethyl-3-oxopentanoate while maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux for 4 hours.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Isolation: Dissolve the residue in 200 mL of water. Acidify the aqueous solution to pH 5-6 with 6 M HCl. A precipitate will form.
-
Purification: Cool the mixture in an ice bath for 1 hour, then collect the precipitate by filtration. Wash the solid with cold water and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from ethanol.
Quantitative Data Summary
| Step | Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Ethyl propionate, Ethyl 2-ethylpropanoate | Sodium Ethoxide | Toluene | Reflux | 6 | 60-70 |
| 2 | Urea, Dimethyl sulfate | None | Neat | 100-110 | 2 | 85-95 |
| 3 | Ethyl 2-ethyl-3-oxopentanoate, O-Methylisourea sulfate | Sodium Methoxide | Methanol | Reflux | 4 | 70-80 |
Conclusion
This application note outlines a comprehensive and robust catalytic pathway for the synthesis of this compound. By employing a classical yet effective retrosynthetic strategy, the synthesis is broken down into manageable steps involving the preparation of key precursors via a crossed Claisen condensation and a straightforward synthesis of O-methylisourea, followed by a final base-catalyzed cyclocondensation. The provided protocols are designed to be accessible to researchers in organic and medicinal chemistry, facilitating the synthesis of this and other structurally related pyrimidine derivatives for further investigation in drug discovery programs.
References
-
Fiveable. (n.d.). 3.5 Claisen condensation - Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Claisen condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Ahmed, N., Ali, M., & Mossadiq, H. (2012). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o668.
-
IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
Chem-Space. (n.d.). ethyl 2-ethyl-3-oxopentanoate. Retrieved from [Link]
- Sýkorová, V., Krásný, L., & Hocek, M. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(16), 2956–2965.
-
National Center for Biotechnology Information. (n.d.). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Retrieved from [Link]
- Ashworth, I. W., et al. (1989). Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity. Journal of Medicinal Chemistry, 32(5), 941–944.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fiveable.me [fiveable.me]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Welcome to the technical support center for the synthesis of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we address common challenges through a structured troubleshooting guide and frequently asked questions, focusing on the causality behind experimental choices to enhance yield and purity.
Synthesis Overview
The synthesis of this compound typically proceeds via a cyclocondensation reaction. The most common route involves the reaction of an ethyl-substituted β-ketoester, such as ethyl 2-ethylacetoacetate, with O-methylisourea in the presence of a base. The selection of reagents, solvent, and reaction conditions is critical for achieving high yields and minimizing side products.
Below is a generalized reaction scheme:
Figure 1. General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic strategy for this compound?
The primary strategy is a base-catalyzed cyclocondensation reaction. This involves reacting ethyl 2-ethylacetoacetate with O-methylisourea. A strong base, such as sodium ethoxide, is typically used to deprotonate the β-ketoester, facilitating the nucleophilic attack and subsequent cyclization.
Q2: What are the critical parameters that influence the reaction yield?
The most critical parameters are the purity of starting materials, the choice and concentration of the base, reaction temperature, and the solvent system.[1] Water content in the reaction mixture can significantly hinder the reaction by hydrolyzing the base and starting materials, so anhydrous conditions are paramount.
Q3: What kind of yields can be realistically expected from this synthesis?
With optimized conditions, yields can range from moderate to high (60-85%). However, without careful optimization, yields can be significantly lower due to side reactions and incomplete conversion. Published methods for analogous pyrimidine syntheses often report yields in this range after purification.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Q: I am experiencing very low yields or failing to isolate any of the desired product. What are the likely causes and how can I fix this?
A: Low yield is a common problem in pyrimidine synthesis and can stem from several factors.[1] A systematic approach to troubleshooting is recommended.
Causality and Solutions:
-
Reagent Quality: The purity of your starting materials is crucial. Ethyl 2-ethylacetoacetate can undergo self-condensation, and O-methylisourea (often used as its salt) can be hygroscopic or unstable.
-
Solution: Ensure the β-ketoester is freshly distilled. Use high-purity O-methylisourea salt and dry it under vacuum before use. The base, particularly sodium ethoxide or methoxide, should be freshly prepared or sourced from a reputable supplier and handled under anhydrous conditions.
-
-
Base Stoichiometry and Strength: An insufficient amount of base will lead to incomplete deprotonation of the β-ketoester, halting the reaction. Conversely, a large excess can promote side reactions.
-
Reaction Temperature and Time: The reaction often requires heating to proceed at a reasonable rate.[1] However, excessive heat can lead to product degradation or unwanted side reactions.
-
Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the strong base. It must also be anhydrous.
-
Solution: Anhydrous ethanol is the most common and effective solvent as it allows for the convenient preparation of sodium ethoxide.[3] If solubility issues arise, other polar aprotic solvents could be explored, but this would necessitate using a different base (e.g., sodium hydride).
-
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting workflow for low product yield.
Problem 2: Product Purification Challenges and Impurities
Q: My crude product is difficult to purify, and I see multiple spots on my TLC. What are the common impurities?
A: Impurities often arise from side reactions or unreacted starting materials. Understanding these can guide the purification strategy.
Causality and Solutions:
-
Unreacted Starting Materials: If the reaction does not go to completion, you will have residual ethyl 2-ethylacetoacetate and O-methylisourea.
-
Solution: These are typically removed during workup and purification. The ketoester is often soluble in organic solvents, while the final product may precipitate upon acidification of the aqueous solution.
-
-
Side Products: A common side reaction is the self-condensation of the β-ketoester. Another possibility is the formation of other pyrimidine isomers if the starting materials are not well-defined.
-
Solution: Purification via recrystallization is often effective. A solvent system of ethanol/water or isopropanol can be a good starting point. If recrystallization is insufficient, column chromatography on silica gel may be necessary.[5] A gradient elution with a mixture of hexane and ethyl acetate is a standard approach.
-
Optimized Reaction Parameters
The following table summarizes recommended starting parameters for the synthesis, compiled from general procedures for similar pyrimidines.
| Parameter | Recommended Value/Condition | Rationale & Reference |
| Ethyl 2-ethylacetoacetate | 1.0 eq | Limiting reagent. |
| O-methylisourea salt | 1.1 - 1.2 eq | A slight excess ensures complete reaction of the ketoester. |
| Base (Sodium Ethoxide) | 1.2 - 1.5 eq | Ensures complete deprotonation and drives the reaction forward. |
| Solvent | Anhydrous Ethanol | Allows for in situ base preparation and is an effective reaction medium.[4] |
| Temperature | Reflux (~78°C) | Provides sufficient energy for cyclization without significant degradation. |
| Reaction Time | 4-12 hours | Monitor by TLC for completion.[1] |
| Workup | Acidification with Acetic Acid to pH 5-6 | Neutralizes the base and precipitates the product, which is often a solid.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative method based on established pyrimidine syntheses and should be adapted and optimized.
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of anhydrous ethanol. Carefully add 2.76 g (120 mmol) of sodium metal in small portions. Allow the sodium to react completely until it is fully dissolved.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add 14.4 g (100 mmol) of freshly distilled ethyl 2-ethylacetoacetate dropwise at room temperature. Stir for 30 minutes.
-
Addition of Amidine: Add 13.3 g (120 mmol) of O-methylisourea hydrochloride.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate).
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in 150 mL of cold water.
-
Precipitation: Carefully acidify the aqueous solution with glacial acetic acid to approximately pH 6. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. Dry the crude product under vacuum. Recrystallize from an appropriate solvent like ethanol/water to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]
Reaction Pathway Visualization
Caption: Simplified reaction pathway for the synthesis.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI. Available from: [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. PubMed. Available from: [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available from: [Link]
-
Pyrimidine Synthesis and Salvage Pathway. YouTube. Available from: [Link]
-
Pyrimidine Metabolism Disorders. MSD Manual Professional Edition. Available from: [Link]
-
Purine and Pyrimidine Metabolism. WSU. Available from: [Link]
-
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses. Available from: [Link]
-
Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. RSC Publishing. Available from: [Link]
-
rac-Ethyl 4-hydroxy-6-(2-hydroxyphenyl)-2-oxo-4-(trifluoromethyl)perhydropyrimidine-5-carboxylate. NIH. Available from: [Link]
-
2,4-Dihydroxy-6-methylpyrimidine-5-carboxylic acid. PubChem. Available from: [Link]
-
Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. Available from: [Link]
-
Ethyl 2-[(Z)-2-(4-Cyanophenyl)-2-hydroxyvinyl]-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate. MDPI. Available from: [Link]
-
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). PubChem. Available from: [Link]
- Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents.
-
Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
-
Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit. Available from: [Link]
-
5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Organic Syntheses. Available from: [Link]
-
Two Pathways for the Reaction of Ethyl 4-Chloromethyl-6-methyl- 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with Thiophenolates: Ring Expansion versus Nucleophilic Substitution. ResearchGate. Available from: [Link]
- Preparation method of 5-fluoro-6-ethyl-4-hydroxypyrimidine intermediate and Voriconazole. Google Patents.
-
Synthesis Authors Instructions 2023. Thieme. Available from: [Link]
-
Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. NIH. Available from: [Link]
Sources
Identifying common impurities in 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine production
Technical Support Center: Purity Assurance for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Introduction
Welcome to the Technical Support Center. This guide addresses the specific challenges in synthesizing and analyzing This compound (CAS: 13291-96-8). This molecule is a critical intermediate for sulfonylurea herbicides (e.g., Rimsulfuron) and select pharmaceuticals.
High-purity isolation of this intermediate is notoriously difficult due to the lability of the C2-methoxy group and the potential for tautomeric equilibrium. This guide moves beyond basic synthesis to diagnose specific failure modes in your impurity profile.
Module 1: The "Ghost" Peak (Hydrolysis Impurity)
User Issue: "I observe a polar impurity peak (RRT ~0.4-0.6) that increases in area percentage the longer the sample sits in the HPLC autosampler."
Diagnosis: You are likely observing the acid-catalyzed hydrolysis of the 2-methoxy group, converting your product into 5-Ethyl-6-methyluracil (5-Ethyl-2,4-dihydroxy-6-methylpyrimidine).
The Mechanism: The electron-deficient pyrimidine ring makes the C2-position susceptible to nucleophilic attack by water, especially in acidic environments. This converts the methoxy group (-OCH₃) into a hydroxyl group (-OH), effectively reverting the molecule to a uracil derivative.
Troubleshooting Protocol:
| Parameter | Specification / Action |
| Workup pH | Critical: Ensure the final quench and isolation pH is > 4.0 and < 9.0 . • Why? Below pH 4, acid hydrolysis accelerates. Above pH 9, ring opening or polymerization may occur. |
| HPLC Diluent | Do NOT use 0.1% TFA or high-concentration Formic Acid as the diluent for stability studies. • Fix: Use a buffered diluent (Ammonium Acetate pH 5.0) or pure Acetonitrile/Water mix. |
| Drying | Ensure the filter cake is free of residual mineral acids (e.g., H₂SO₄ from O-methylisourea hemisulfate neutralization) before drying. Acid residues concentrate during drying, causing degradation. |
Visualizing the Pathway:
Figure 1: The acid-catalyzed degradation pathway responsible for the most common polar impurity.
Module 2: Stoichiometric Imbalances (Starting Materials)
User Issue: "My product purity is stuck at 95%, with a persistent non-polar impurity eluting after the main peak."
Diagnosis: This is typically unreacted Ethyl 2-ethylacetoacetate (Ethyl 2-ethyl-3-oxobutyrate). In industrial condensation with O-methylisourea, the beta-keto ester is often used in slight excess or fails to react fully if the base strength is insufficient.
The Mechanism: The synthesis relies on the condensation of the 1,3-dicarbonyl backbone with the amidine moiety of O-methylisourea. If the base (e.g., Sodium Methoxide) is wet or insufficient, the enolate formation is incomplete, leaving unreacted ester.
Troubleshooting Protocol:
| Variable | Adjustment Strategy |
| Reagent Ratio | Ensure O-methylisourea is in slight excess (1.05 - 1.10 eq) relative to the ester. It is water-soluble and easier to wash away than the lipophilic ester. |
| Base Quality | Check your Sodium Methoxide (NaOMe) . If using solid NaOMe, ensure it hasn't absorbed moisture (forming NaOH). Water competes with the condensation, hydrolyzing the ester starting material. |
| Temperature | Maintain reflux temperature (typically MeOH reflux ~65°C) for at least 4-6 hours. Incomplete conversion often results from premature cooling. |
Module 3: Analytical Method Troubleshooting
User Issue: "My HPLC peaks are tailing significantly, and I cannot resolve the 2-methoxy product from the 2-hydroxy impurity."
Diagnosis: Pyrimidines are basic nitrogen heterocycles. They interact strongly with residual silanols on standard C18 columns, causing tailing. Furthermore, the pKa difference between the product and the uracil impurity is small, requiring precise pH control.
Recommended HPLC Conditions:
-
Column: High-strength silica (HSS) T3 or a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Kinetex EVO).
-
Why? Polar embedding shields silanols, reducing tailing for basic compounds.
-
-
Mobile Phase A: 10mM Ammonium Acetate (pH 5.5).
-
Why? Avoids the acidic degradation mentioned in Module 1 while suppressing silanol ionization.
-
-
Mobile Phase B: Acetonitrile.[1]
-
Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Phenolic character).
Decision Tree for Analytical Issues:
Figure 2: Troubleshooting logic for chromatographic anomalies specific to pyrimidines.
FAQ: Rapid Fire Support
Q: Can I use 5-Ethyl-6-methyl-2-thiouracil as a starting material instead? A: Yes, followed by S-methylation. However, this route introduces S-methyl isomers and sulfur odors. The O-methylisourea route is preferred for "cleaner" regiochemistry, provided you control the hydrolysis.
Q: Why is my product turning pink/red upon drying? A: This indicates oxidation, likely due to trace transition metals (Iron) from the reactor or reagents, complexing with the phenolic hydroxyl group. Ensure glass-lined reactors are used and consider a dilute EDTA wash if metal contamination is suspected.
Q: What is the limit for the "Uracil" impurity? A: For downstream herbicide synthesis, the uracil derivative is often a "dead end" impurity that does not react, but it lowers yield. Typical internal specifications limit this to < 0.5% .
References
-
Chemical Stability of Pyrimidines: Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil.[2] Journal of Biological Chemistry.[2][3] Link (Mechanistic basis for C2-alkoxy hydrolysis).
-
HPLC Method Development: BenchChem Technical Support. (2025).[1][4] Optimizing HPLC Separation of 2-Methoxy-4-(2-nitrovinyl)phenol and its Metabolites.Link (Analogous phenolic/methoxy separation principles).
-
Synthesis & Impurities: Wang, X., et al. (2017). 2,4-Di-(Nitrogen Containing Group) Substituted Pyrimidine Compound.[5][6][7] European Patent Office, WO 2017/036263. Link (General synthesis conditions for substituted pyrimidines).
-
Regulatory Impurity Limits: International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[8]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. RU2239637C1 - Improved method for preparing 5-[2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-n-propyl-1, 6-dihydro-7h-pyrazil[4,3-d]pyrimidine-7-one - Google Patents [patents.google.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Troubleshooting Pyrimidine Ring Closure
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during pyrimidine ring closure reactions. As experienced chemists know, what appears straightforward in a published procedure can present significant practical hurdles in the lab. This resource provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format to help you overcome common side reactions and optimize your synthetic outcomes.
General Troubleshooting Principles: The Foundation of Success
Before diving into specific reaction types, it's crucial to control for universal variables that can profoundly impact the success of any pyrimidine synthesis.
Q: My pyrimidine synthesis is giving a very low yield. What are the first things I should check?
A: Low yields in pyrimidine syntheses, especially in well-established methods like the Biginelli or Pinner reactions, often trace back to fundamental reaction parameters.[1] Before suspecting complex side reactions, always validate the following:
-
Reagent Purity: Impurities in starting materials like aldehydes, β-dicarbonyls, or amidines can inhibit the reaction or introduce competing pathways.[2] Aldehydes are particularly susceptible to oxidation to carboxylic acids, while β-ketoesters can undergo hydrolysis. Always use reagents of high purity; redistill liquid aldehydes and recrystallize solid starting materials if their quality is questionable.
-
Catalyst Activity & Loading: Whether you are using a Brønsted or Lewis acid catalyst, its activity is paramount.[2] Catalysts can be deactivated by impurities or moisture.[3] Ensure your catalyst is fresh or has been stored under appropriate conditions. The optimal catalyst loading can be substrate-dependent; it is often beneficial to screen different concentrations to find the sweet spot for your specific reaction.[2]
-
Solvent Effects: The polarity of the solvent can significantly influence reaction rates and yields. Polar solvents are generally preferred for many pyrimidine cyclizations.[2] While ethanol is common, exploring other solvents like acetonitrile, or even solvent-free conditions, can sometimes lead to dramatic improvements.[2][4]
-
Temperature and Reaction Time: Suboptimal temperature is a common cause of low conversion.[4] If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy. Conversely, excessively high temperatures can promote decomposition or favor side reactions.[4] It is essential to monitor your reaction's progress by Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid product degradation.[2]
Troubleshooting Guide 1: The Biginelli Reaction
The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine chemistry.[5] Despite its utility, it is frequently plagued by competing side reactions.
Frequently Asked Questions (FAQs): The Biginelli Reaction
Q1: My Biginelli reaction has a low yield of the desired dihydropyrimidinone (DHPM), and I've isolated a major byproduct. What is it likely to be?
A1: The most common side reactions in the Biginelli synthesis are the Knoevenagel condensation and the formation of open-chain ureide intermediates that fail to cyclize.[6][7]
-
Knoevenagel Condensation: This is a competing reaction between the aldehyde and the active methylene compound (the β-ketoester).[6] Instead of the aldehyde reacting with urea to form the key iminium ion intermediate, it reacts with the ketoester's enolate, consuming your starting materials in an unproductive pathway.[7]
-
Incomplete Cyclization: The open-chain ureide, formed after the ketoester adds to the iminium ion, may fail to cyclize efficiently. This can be due to steric hindrance from bulky substrates or suboptimal reaction conditions.[6]
Q2: How can I identify the Knoevenagel byproduct and prevent its formation?
A2: The Knoevenagel adduct can be identified by NMR and mass spectrometry; it will contain moieties from the aldehyde and the ketoester but will lack the urea component.[6] To minimize its formation, you need to favor the desired reaction pathway kinetically:
-
Catalyst Choice: Strong Brønsted acids can sometimes excessively promote the Knoevenagel pathway.[7] Switching to a milder Lewis acid catalyst (e.g., Yb(OTf)₃, InCl₃) can enhance the formation of the crucial N-acyliminium ion intermediate, steering the reaction towards the desired product.[8][9]
-
Reaction Temperature: Lowering the reaction temperature can often control the rate of the Knoevenagel condensation relative to the main Biginelli pathway.[7]
-
Order of Addition: In some systems, pre-forming the iminium intermediate by stirring the aldehyde and urea with the catalyst before adding the β-ketoester can be a beneficial strategy.[7]
Q3: My reaction produced a highly fluorescent yellow byproduct instead of the DHPM. What happened?
A3: You have likely formed a Hantzsch-type 1,4-dihydropyridine (DHP). This is a classic competing reaction where two equivalents of the β-ketoester react with the aldehyde and ammonia.[4] The ammonia source is typically the decomposition of urea, which is favored at higher temperatures.[4]
-
Mitigation Strategy: The most effective way to prevent Hantzsch DHP formation is to lower the reaction temperature.[4] This minimizes the decomposition of urea into ammonia. Additionally, ensuring the correct stoichiometry (avoiding a large excess of the β-ketoester) is crucial.
Visualizing Biginelli Side Reactions
// Connections Aldehyde -> Imine; Urea -> Imine;
Ketoester -> Enolate;
Imine -> Ureide [label="+ Enolate"]; Ureide -> DHPM [label="Cyclization\n-H₂O"];
Aldehyde -> Knoevenagel [color="#EA4335", style=dashed, label="+ Enolate"]; Enolate -> Knoevenagel [color="#EA4335", style=dashed]; Knoevenagel -> SideProduct [color="#EA4335", style=dashed];
{rank=same; Aldehyde; Ketoester;} {rank=same; Imine; Enolate;} }
Caption: Competing pathways in the Biginelli reaction.
Data & Protocols: Optimizing the Biginelli Reaction
The choice of catalyst can dramatically alter reaction efficiency. Lewis acids are often superior to traditional Brønsted acids.
Table 1: Effect of Catalyst on a Model Biginelli Reaction Yield [6] (Reaction: Benzaldehyde, Ethyl Acetoacetate, Urea)
| Entry | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | None | Ethanol | 180 | 45 |
| 2 | Yb(OTf)₃ (10 mol%) | Ethanol | 35 | 92 |
| 3 | InCl₃ (15 mol%) | Acetonitrile | 35 | 91 |
| 4 | LiClO₄ (10 mol%) | Acetonitrile | 60 | 90 |
| 5 | DCPD (7 mol%) | Reflux | 120 | 88 |
Protocol: Improved Biginelli Synthesis of DHPMs [4][6]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea or thiourea (1.5 eq), and the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).
-
Solvent: Add a suitable solvent (e.g., acetonitrile or ethanol) or opt for solvent-free conditions.
-
Reaction: Stir the mixture at the optimized temperature (ranging from room temperature to reflux, depending on the substrates and catalyst).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol. If no precipitate forms, add cold water to the reaction mixture and stir until a solid appears.
-
Purification: The crude product can often be purified by simple recrystallization from a suitable solvent like ethanol to obtain the pure DHPM.[10]
Troubleshooting Guide 2: The Pinner Pyrimidine Synthesis
The Pinner synthesis, which typically involves the condensation of a β-dicarbonyl compound with an amidine, is a powerful method for creating substituted pyrimidines.[11][12] Its primary vulnerability is the extreme sensitivity of its intermediates to moisture.
Frequently Asked Questions (FAQs): The Pinner Synthesis
Q1: My Pinner synthesis has a very low yield, and I suspect hydrolysis is the cause. What are the signs and how can it be prevented?
A1: Hydrolysis is the principal side reaction in the Pinner synthesis. The amidine starting material and, more critically, the key imidate salt intermediate (the "Pinner salt"), are highly susceptible to reaction with water.[6] This leads to the formation of undesired ester byproducts and consumes your reagents.
This is the most critical factor for a successful Pinner synthesis. The following measures are not optional; they are essential:
-
Strictly Anhydrous Solvents: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane) from a solvent purification system or stored over molecular sieves.
-
Oven-Dried Glassware: Dry all glassware thoroughly in an oven (e.g., at 120°C for several hours) and allow it to cool in a desiccator or under an inert atmosphere just before use.
-
Inert Atmosphere: Run the entire reaction under a positive pressure of a dry, inert gas like Nitrogen or Argon.
-
High-Purity Reagents: Use high-purity amidine hydrochloride. If preparing the free-base amidine, it should be done immediately before use to prevent moisture absorption and degradation.[6]
Q2: The cyclization step of my reaction seems to be incomplete. How can I drive the reaction to completion?
A2: Incomplete cyclization can result from insufficient activation of the carbonyl group or steric hindrance.[4] If you observe significant amounts of open-chain intermediates, consider the following:
-
Catalyst: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]
-
Base Selection: When using an amidine salt, the choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial to generate the free amidine in situ while promoting cyclization.[4]
-
Reaction Time & Temperature: Some cyclizations are inherently slow and may require extended reaction times or a moderate increase in temperature. Monitor by TLC to find the optimal balance that avoids decomposition.[4]
Visualizing the Pinner Synthesis Workflow
// Connections start -> prep_glass -> prep_solv -> prep_reag -> setup; setup -> add_amidine -> add_base -> free_amidine -> add_dicarbonyl; add_dicarbonyl -> reflux -> monitor; monitor -> workup -> product; }
Caption: Critical experimental workflow for the Pinner synthesis.
Protocol: Robust Pinner Synthesis of a 2-Substituted Pyrimidine [6]
-
Reaction Setup: In an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq) portion-wise. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1.0 eq) dropwise to the reaction mixture via a syringe.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the pure pyrimidine derivative.[6][10]
References
- BenchChem (2025).overcoming side reactions in pyrimidine synthesis.
- BenchChem (2025).Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem (2025).Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- BenchChem (2025).Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem (2025).Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis.
- BenchChem (2025).Side reactions in pyrimidine synthesis and how to avoid them.
- Al-Mulla, A. (2017).Pyrimidines: Synthesis and Biological Activity.
- ResearchGate (2025).
- MDPI (2023).
-
Wikipedia. Biginelli reaction. [Link]
- J&K Scientific LLC (2021).Biginelli Reaction.
-
Slideshare. Pinner pyrimidine synthesis. [Link]
- BenchChem (2025).
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
- BenchChem (2025).
- BenchChem (2025).Troubleshooting common issues in pyrimidine synthesis.
-
Wikipedia. Pyrimidine. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Biginelli Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
Technical Support Center: Solvent Optimization for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
The following technical guide is structured as a specialized support resource for process chemists and researchers working with 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS: 55996-09-3).
Core Technical Directive: The Physicochemical Challenge
Before selecting a solvent, you must understand the "Personality" of your molecule.[1] This compound is not a simple organic solute; it is a functionalized pyrimidine subject to tautomerism and pH-dependent solubility.
The Tautomer Trap
This molecule exists in equilibrium between the enol form (4-hydroxy) and the keto form (4-oxo) .[1]
-
Implication: In non-polar solvents, the keto form often predominates, forming strong intermolecular hydrogen bonds (dimers), which can reduce apparent solubility and cause unexpected precipitation.[1][2]
-
The Fix: Your solvent system must disrupt these hydrogen bond networks.[1] Protic solvents or solvents with high hydrogen bond acceptor (HBA) capacity are required.[1]
Amphoteric Nature & pH Switching[1]
-
Acidic: The N3 proton (in the keto form) or the -OH (in the enol form) has a pKa typically in the range of 8.5 – 9.5 .[1] It forms stable salts with bases (NaOH, KOH).[1]
-
Basic: The pyrimidine nitrogens are weakly basic, but the electron-withdrawing methoxy group at C2 and the oxo/hydroxy group reduce basicity significantly compared to simple pyrimidines.
-
Solubility Profile:
Solvent Selection Matrix
We have evaluated common process solvents based on Selectivity , Partition Coefficient (LogP) , and Green Chemistry (ICH Q3C) guidelines.
Comparative Solvent Performance Data
| Solvent Class | Solvent Candidate | Extraction Efficiency | Phase Separation | Recommendation | Technical Notes |
| Esters | Ethyl Acetate (EtOAc) | High | Good | Primary Recommendation | Excellent balance of polarity. Disrupts H-bonding. Easy to strip.[1] |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | Very High | Excellent | Green Alternative | Higher boiling point than THF; forms clean bilayers with water. |
| Chlorinated | Dichloromethane (DCM) | High | Poor (Emulsions) | Avoid | High density causes bottom-layer issues; environmental hazard; prone to stable emulsions with pyrimidines.[1] |
| Aromatics | Toluene | Low to Moderate | Excellent | Specific Use Only | Good for rejecting polar impurities, but poor solubility for the target hydroxypyrimidine (requires heat).[1] |
| Ketones | MIBK (Methyl Isobutyl Ketone) | Moderate | Good | Alternative | Good for scale-up; higher boiling point allows for azeotropic drying.[1] |
Troubleshooting Guide (FAQ)
Q1: I am getting a stable emulsion during the extraction of the neutralized reaction mixture. How do I break it?
Diagnosis: Hydroxypyrimidines act as weak surfactants.[1] When you neutralize the reaction mixture (usually from high pH to neutral), the rapid precipitation of fine particles or the presence of oligomers stabilizes the oil-water interface.[1]
The Protocol (The "Salting-Out" & Filtration Method):
-
Do not shake vigorously. Use gentle agitation.
-
Add Brine: Increase the ionic strength of the aqueous phase by adding saturated NaCl (10-15% v/v).[1] This drives the organic compound into the organic phase (Salting-out effect).[1]
-
Filtration: If a "rag layer" persists, it is likely fine solids of the neutral pyrimidine or inorganic salts.[2] Filter the biphasic mixture through a Celite pad.
-
Switch Solvent: If using DCM, switch to Ethyl Acetate . The density difference is more favorable, and EtOAc is less prone to "rag layer" formation with this class of compounds.[1]
Q2: My yield is low. The compound seems to stay in the aqueous layer even after multiple extractions.[1]
Diagnosis: You are likely extracting at a pH where the compound is partially ionized.[1] The pKa of the 4-hydroxy group is likely near 9.0. If your aqueous pH is 8.0 or 9.0, ~50% of your product is still a water-soluble salt.
Corrective Action:
-
Check pH: Ensure the aqueous phase is adjusted to pH 5.0 – 6.0 . This is the "isoelectric" region where the neutral species predominates.[1]
-
Avoid Over-Acidification: Do not drop to pH < 2. The 2-methoxy group is acid-sensitive and can hydrolyze to a 2-hydroxy group (creating a highly insoluble uracil derivative impurity) under strong acidic conditions and heat.
-
Use 2-MeTHF: If partition is still poor, use 2-Methyltetrahydrofuran. It has a higher saturation limit for water, allowing it to "grab" more polar organics than EtOAc.
Q3: Why is the product precipitating as a "gum" or "oil" instead of a crystal?
Diagnosis: This is a common issue with alkyl-substituted hydroxypyrimidines. They have low melting points and can form supersaturated oils ("oiling out") in the presence of impurities.[1]
The Fix (Seeding & Solvent Swap):
-
Solvent Swap: If extracting with EtOAc, concentrate the organic layer to a low volume.
-
Anti-Solvent Addition: Add a non-polar solvent like n-Heptane or Hexane slowly to the warm concentrate.
-
Controlled Cooling: Cool slowly. Rapid cooling traps impurities and leads to oiling.[1]
-
Seeding: If available, add seed crystals at the cloud point.
Visualized Workflows
Workflow 1: Optimized pH-Swing Extraction
This diagram illustrates the critical pH adjustment steps required to maximize yield and purity.
Caption: Figure 1. pH-Swing Extraction Logic. Critical control points are the acidification step (pH 5-6) to ensure the compound is in its neutral, extractable form.
Workflow 2: Solvent Selection Decision Tree
Use this logic to select the correct solvent based on your specific impurity profile.[1]
Caption: Figure 2. Solvent Selection Decision Tree. Prioritizes process simplicity and green chemistry principles.
References
-
Physicochemical Properties of Hydroxypyrimidines
-
Green Solvent Selection
-
Process Chemistry of Pyrimidines
-
Solvent Selection Guide (ACS)
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Technical Support Center: Stability Management of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Topic: Prevention and Resolution of Thermal Degradation Events Molecule CAS: 132638-45-0 (and related salt forms) Primary Application: Glimepiride Intermediate (Sulfonylurea synthesis)
Executive Summary & Immediate Action Plan
The Core Issue: 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (hereafter EMMP ) exhibits a specific thermal instability profile centered on the 2-methoxy position. Under heat—particularly in the presence of moisture or acidic protons—the methoxy group undergoes hydrolysis (O-demethylation).
The Result: Conversion into 5-Ethyl-6-methyluracil (5-Ethyl-2,4-dihydroxy-6-methylpyrimidine). This is a thermodynamically stable "dead-end" impurity that cannot be reversed, leading to direct yield loss and critical purity failures in downstream Glimepiride synthesis.
🚨 Critical "Do's and Don'ts"
| Parameter | 🟢 SAFE ZONE (Recommended) | 🔴 DANGER ZONE (Avoid) |
| Temperature | < 50°C during wet processing. | > 80°C in aqueous/acidic media. |
| pH Environment | Neutral to slightly alkaline (pH 7.0–9.0). | Acidic (pH < 5.0) + Heat.[1][2] |
| Solvent System | Anhydrous Methanol, Toluene (dry). | Water, Aqueous Acetic Acid (hot). |
| Drying | Vacuum drying < 60°C. | Tray drying > 90°C if wet cake is acidic. |
The Degradation Mechanism (Root Cause Analysis)
To resolve the issue, you must understand the causality. The 2-methoxypyrimidine moiety is an imidate ether. While the pyrimidine ring is aromatic, the 2-position is highly susceptible to nucleophilic attack by water, especially when the ring nitrogen is protonated.
The Pathway: Acid-Catalyzed Hydrolysis
When EMMP is heated in the presence of trace acid and water, the reaction proceeds as follows:
-
Protonation: The ring Nitrogen (N1 or N3) accepts a proton, increasing the electrophilicity of the C2 carbon.
-
Nucleophilic Attack: Water attacks the C2 carbon.
-
Elimination: Methanol is expelled as a leaving group.
-
Tautomerization: The resulting 2-hydroxy structure tautomerizes to the 2-oxo (lactam) form, yielding the stable Uracil derivative.
Figure 1: The irreversible conversion of the methoxy-intermediate to the uracil impurity.
Diagnostic Workflow: Identifying the Issue
Before applying a fix, confirm the degradation mode using this diagnostic matrix.
Symptom Checker
| Observation | Probable Cause | Verification Method |
| New HPLC Peak (RRT < 1.0) | The Uracil degradant is more polar than EMMP. It will elute earlier on Reverse Phase (C18). | Check MS: Mass shift of -14 Da (Loss of CH3, Gain of H). |
| Yield Loss | Material is dissolving into the mother liquor as the more soluble Uracil form. | Test Mother Liquor (ML) by HPLC. |
| Acrid Smell | Release of Methanol (if closed vessel) or acetic acid entrapment. | Headspace GC. |
| Melting Point Shift | Uracil derivatives often have significantly higher melting points (>200°C) due to H-bonding. | DSC / Capillary MP. |
Troubleshooting Decision Tree
Figure 2: Step-by-step logic to isolate the root cause of impurity formation.
Corrective Protocols
Protocol A: Safe Recrystallization (Thermal Stress Minimization)
Use this protocol if you need to improve purity without generating more degradants.
Principle: Avoid boiling water. Use the "Methanolic Ammonia" method to maintain a basic environment which stabilizes the imidate ether.
-
Dissolution:
-
Suspend crude EMMP in Methanol (6 volumes) .
-
Critical Step: Purge with dry Ammonia gas or add Methanolic Ammonia until pH is alkaline (approx. pH 8–9).
-
Heat to 45–50°C (Do not reflux if possible). Stir until dissolution is complete.
-
-
Filtration:
-
Filter hot to remove mechanical impurities.
-
-
Precipitation:
-
Cool to 20°C .
-
Neutralization:[3] Slowly adjust pH to 6.0–6.5 using Glacial Acetic Acid. Do not drop below pH 5.5.
-
Note: The product precipitates as the zwitterionic/neutral form.
-
-
Isolation:
-
Filter immediately.
-
Wash with cold Methanol (not water, to speed up drying).
-
-
Drying:
-
Vacuum dry at 50–60°C . Ensure the cake is not acidic before placing in the oven.
-
Protocol B: Stress Test (Validation of Stability)
Use this to determine the "Safe Operating Window" for your specific batch.
-
Prepare three 1g samples of EMMP.
-
Sample A (Control): Store at 4°C.
-
Sample B (Thermal): Heat at 80°C for 4 hours (dry state).
-
Sample C (Hydrolytic): Slurry in water adjusted to pH 4.0, heat to 60°C for 1 hour.
-
Analysis: Analyze all three via HPLC.
-
Pass Criteria: Sample B should show <0.5% increase in Uracil impurity. Sample C will likely fail, establishing your critical limit for moisture/acid exposure.
-
Frequently Asked Questions (FAQs)
Q1: Can I reprocess the material if the "Uracil" impurity is too high? A: Generally, no . The solubility profile of 5-ethyl-6-methyluracil is very similar to EMMP in many organic solvents, making separation by crystallization difficult and yield-destructive. Prevention is the only viable strategy. If the impurity is >5%, the batch is usually rejected or requires expensive chromatographic purification.
Q2: Why does the degradation happen during drying even if I washed the cake? A: "Wet cake acidity" is a silent killer. If you precipitated with acid (e.g., HCl or excessive Acetic Acid) and didn't wash it out completely, the residual liquid in the crystal lattice becomes highly concentrated acid as the water evaporates in the oven. This creates a "micro-reactor" that hydrolyzes the product. Fix: Check the pH of the final wash filtrate. It must be >5.0.[1]
Q3: Is the 4-hydroxy group involved in the degradation? A: Indirectly. The 4-hydroxy group (tautomeric with 4-oxo) makes the ring electron-rich, but the instability is driven by the 2-methoxy group's leaving ability. The 4-position is stable; the 2-position is the weak link.
Q4: Can I use Ethanol instead of Methanol? A: Yes, but Methanol is preferred. Ethanol requires higher temperatures to solubilize the product, increasing thermal stress. Furthermore, if you use Ethanol with trace acid, you risk trans-etherification (swapping the 2-methoxy for a 2-ethoxy group), creating a new impurity (Impurity B in some monographs).
References
-
European Pharmacopoeia (Ph.[2][][5] Eur.) . Glimepiride Monograph 2223. (Defines Impurity Standards and related pyrimidine precursors).
-
Ueda, H., et al. "Novel purification of Glimepiride intermediates using methanolic ammonia."[1] Patent US20050148668, describing the stabilization of the methoxy-pyrimidine ring under alkaline conditions.
-
Jindal, K.C., et al. (2008).[] "Degradation products of glimepiride formed under different forced conditions."[][6] Journal of Pharmaceutical and Biomedical Analysis, 48(3), 788-795.[] (Establishes the hydrolytic instability of the sulfonylurea and its precursors). []
-
BOC Sciences . "Glimepiride Impurity A (Cis-isomer) and Degradation Pathways." (Contextualizing the impurity profile).
-
Patil, R.S., et al. (2008).[7] "Process chemistry of 4,6-dihydroxy-2-methylpyrimidine." TSI Journals. (Provides comparative stability data on dihydroxy-pyrimidines vs. methoxy-pyrimidines).
Sources
- 1. A Process For Preparation Of Substantially Pure Glimepiride [quickcompany.in]
- 2. Preparation method of glimepiride intermediate sulfonamides analogue 1 and the sulfonamide analogue 2 - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Glimepiride Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. tsijournals.com [tsijournals.com]
Technical Support Center: Minimizing Byproduct Formation in Methoxypyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for methoxypyrimidine synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in the laboratory.
Introduction
Methoxypyrimidines are crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The most common synthetic route involves the nucleophilic substitution of a chloropyrimidine with a methoxide source. While seemingly straightforward, this reaction is often plagued by the formation of unwanted byproducts that can complicate purification and reduce overall yield. This guide provides a structured approach to diagnosing and resolving these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I'm observing a significant amount of hydroxypyrimidine byproduct in my reaction. What is the cause and how can I prevent it?
Answer: The formation of a hydroxypyrimidine byproduct is a clear indication of hydrolysis, where water is acting as a competing nucleophile, attacking the chloropyrimidine starting material.[3][4] This is one of the most common side reactions and is often exacerbated by several factors.
Root Causes & Mitigation Strategies:
-
Moisture Contamination: The primary culprit is often residual moisture in the reagents or solvent, or exposure to atmospheric moisture.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is rigorously dried in an oven prior to use.[5][6]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude ambient moisture.[5]
-
Dry Solvents & Reagents: Use anhydrous solvents. If not available, consider distilling the solvent over a suitable drying agent. Ensure the methoxide source (e.g., sodium methoxide) is dry and stored in a desiccator.
-
-
-
Hydrolysis During Workup: The quenching and extraction steps can introduce water, leading to hydrolysis if acidic byproducts are present.[7]
-
Troubleshooting Steps:
-
Controlled Quenching: Quench the reaction mixture by slowly adding it to a cold, basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[7] This neutralizes any acidic species that could catalyze hydrolysis.
-
Prompt Extraction: Immediately extract the product into an organic solvent after quenching to minimize its contact time with the aqueous phase.[7]
-
-
-
High Reaction Temperatures: Elevated temperatures can increase the rate of the hydrolysis side reaction.[3]
-
Troubleshooting Steps:
-
Temperature Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to find the lowest effective temperature that drives the desired methoxylation to completion without significantly promoting hydrolysis.[7]
-
-
Diagram: Hydrolysis Byproduct Formation Pathway
Caption: Undesired hydrolysis pathway competing with methoxylation.
FAQ 2: My reaction is producing di-methoxylated or other over-methylated species. How can I improve selectivity for the mono-methoxylated product?
Answer: The formation of di- or poly-methoxylated byproducts occurs when the reaction conditions are too harsh or when there are multiple reactive sites on the pyrimidine ring. This is particularly common when starting with di- or trichloropyrimidines.[8][9]
Root Causes & Mitigation Strategies:
-
Stoichiometry of Methoxide: Using a large excess of the methoxide reagent can drive the reaction towards multiple substitutions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the sodium methoxide. Start with 1.0 to 1.1 equivalents for a mono-substitution and adjust based on reaction monitoring.
-
-
-
Reaction Temperature and Time: Higher temperatures and longer reaction times provide more energy and opportunity for less reactive sites to be substituted.
-
Troubleshooting Steps:
-
Lower Temperature: Perform the reaction at the lowest temperature that allows for the consumption of the starting material in a reasonable timeframe.[7]
-
Monitor Progress: Actively monitor the reaction via TLC or LCMS. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-methylated products.[7]
-
-
-
Reactivity of Leaving Groups: In polychlorinated pyrimidines, the chlorine atoms have different reactivities. The C4 and C6 positions are generally more reactive than the C2 position.
-
Troubleshooting Steps:
-
Leverage Reactivity: For selective mono-substitution on a di- or trichloropyrimidine, use carefully controlled, milder conditions (lower temperature, controlled stoichiometry) to favor reaction at the most activated position.[8]
-
-
Table: Optimizing Reaction Conditions for Selectivity
| Parameter | Condition for Mono-substitution | Condition Leading to Over-methylation | Rationale |
| Methoxide (eq.) | 1.0 - 1.2 | > 1.5 | Excess nucleophile drives multiple substitutions. |
| Temperature | 0 °C to Room Temperature | Reflux | Higher energy overcomes activation barrier for less reactive sites. |
| Reaction Time | Monitor until SM is consumed | Prolonged (e.g., overnight) | Increased time allows for slower, secondary reactions to occur. |
FAQ 3: The reaction is sluggish and conversion is low, even after extended reaction times. What can I do to improve the reaction rate?
Answer: Low conversion can stem from several issues, including poor reagent quality, insufficient activation, or solubility problems.
Root Causes & Mitigation Strategies:
-
Inactive Methoxide Source: The sodium methoxide may have degraded due to improper storage and exposure to moisture and air.
-
Troubleshooting Steps:
-
Use Fresh Reagent: Use freshly opened or properly stored sodium methoxide.
-
Prepare Fresh Solution: If using a solution of sodium methoxide in methanol, it is best to prepare it fresh for optimal reactivity.
-
-
-
Poor Solubility: The chloropyrimidine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react.
-
Troubleshooting Steps:
-
Solvent Screening: While methanol is common, consider co-solvents like THF or dioxane to improve the solubility of the starting material.
-
Gentle Heating: A moderate increase in temperature can improve both solubility and reaction rate. However, this must be balanced against the risk of promoting side reactions.[10]
-
-
-
Deactivated Substrate: Highly electron-rich pyrimidine rings (those with multiple electron-donating groups) can be less reactive towards nucleophilic substitution.
Experimental Protocol: General Procedure for Methoxylation of a Chloropyrimidine
This protocol provides a starting point for the synthesis of a mono-methoxypyrimidine from a corresponding chloropyrimidine. Optimization will be required based on the specific substrate.
-
Preparation:
-
Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool under a stream of nitrogen or in a desiccator.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet).
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, add the chloropyrimidine (1.0 eq) to anhydrous methanol (concentration typically 0.1-0.5 M).
-
Stir the mixture until the starting material is fully dissolved. If solubility is an issue, a co-solvent like anhydrous THF can be added.
-
Cool the solution in an ice bath to 0 °C.
-
In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.
-
-
Reaction:
-
Slowly add the sodium methoxide solution to the chloropyrimidine solution dropwise over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature.
-
Monitor the reaction progress every 30-60 minutes using TLC.
-
-
Workup and Purification:
-
Once the starting material is consumed, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization to yield the pure methoxypyrimidine.[5][11]
-
Diagram: Troubleshooting Workflow for Methoxypyrimidine Synthesis
Caption: A logical workflow for diagnosing and resolving common synthesis issues.
References
- BenchChem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
- BenchChem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- BenchChem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
-
Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815-818. [Link]
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Figshare. (2019). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Protecting Group Strategies for the Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
- BenchChem. (n.d.). Technical Support Center: Purification of 5-Methoxy-2-methylthiopyrimidine.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 25(18), 10431-10432.
- BenchChem. (n.d.). A Comparative Analysis of Synthetic Routes to 4-Methoxypyrimidin-5-ol.
- Google Patents. (n.d.). CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine.
- BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. figshare.com [figshare.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formulation Strategies for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Welcome to the technical support guide for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address and overcome the significant solubility challenges associated with this promising heterocyclic compound. This guide provides in-depth, science-backed troubleshooting advice and detailed experimental protocols to facilitate your formulation development efforts.
Compound Quick Reference
| Property | Value | Source |
| IUPAC Name | 5-ethyl-2-methoxy-6-methylpyrimidin-4-ol | N/A |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| Predicted LogP | ~1.0 - 1.5 (Estimated) | N/A |
| General Solubility | Poorly soluble in water; Soluble in various organic solvents. | [2][3] |
Troubleshooting Guides & In-Depth Support
This section addresses complex formulation problems in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My compound precipitates out of aqueous buffer during my in vitro assay. What are my primary troubleshooting steps?
Answer: Precipitation in aqueous media is the most common hurdle for pyrimidine derivatives. The issue stems from the compound's hydrophobic nature and its pKa. A systematic approach is essential.
1. Characterize and Adjust pH: The 4-hydroxy group on the pyrimidine ring is weakly acidic. In solutions with a pH below its pKa, the molecule will be in its neutral, less soluble form. Conversely, at a pH above its pKa, it will deprotonate to form a more soluble phenolate salt.
-
Mechanism: The Henderson-Hasselbalch equation governs this relationship, demonstrating that the ratio of the ionized (soluble) to the non-ionized (insoluble) form of the drug is dictated by the solution's pH relative to the compound's pKa.[4][5] For a weak acid like this pyrimidine derivative, solubility increases as the pH rises above the pKa.[6][7]
-
Actionable Advice:
-
Determine the experimental pKa of the compound.
-
If your assay conditions permit, adjust the buffer pH to be at least 1-2 units above the pKa to maximize the concentration of the soluble, ionized form.
-
Caution: Ensure the pH shift does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability).
-
2. Introduce a Cosolvent: If pH adjustment is not feasible or insufficient, the use of a water-miscible organic solvent, or cosolvent, is the next logical step.
-
Mechanism: Cosolvents work by reducing the polarity of the aqueous bulk phase.[8] This reduction in polarity lowers the interfacial tension between the hydrophobic solute and the solvent, making it easier for the compound to dissolve.[9]
-
Common Choices for In Vitro Use:
-
Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for many hydrophobic compounds. Typically used at concentrations <1% v/v in final assay media to avoid cytotoxicity.
-
Ethanol: A less potent but often less toxic alternative to DMSO.
-
Polyethylene Glycols (PEG 300/400): Often used in both research and clinical formulations to enhance solubility.[10]
-
-
Actionable Advice: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into your aqueous buffer, ensuring the final DMSO concentration remains below cytotoxic levels for your specific cell line or assay. Always run a vehicle control (buffer with the same final DMSO concentration) to account for any solvent effects.
Question 2: I need to develop an oral formulation for preclinical animal studies. Which advanced solubilization strategies should I consider?
Answer: Formulating for in vivo oral delivery requires more sophisticated approaches than simple cosolvency to ensure adequate bioavailability. The goal is to enhance not just solubility but also the dissolution rate in the gastrointestinal (GI) tract.
Strategy 1: Cyclodextrin Complexation
-
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble drug molecules, like our pyrimidine derivative, forming an "inclusion complex."[13][14] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility and dissolution.[15]
-
Which CD to Choose?:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used in pharmaceutical formulations due to its high water solubility and low toxicity compared to native β-cyclodextrin.[14]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble and safe derivative often used in commercial products.
-
-
Actionable Advice: Perform a phase solubility study to determine the binding constant and solubilization efficiency of different CDs. This will guide the selection and ratio of CD to drug needed for your formulation. A detailed protocol is provided below.
Strategy 2: Lipid-Based Formulations
-
Mechanism: Lipid-based drug delivery systems (LBDDS) involve dissolving the drug in a mixture of oils, surfactants, and cosolvents.[16][17] These systems improve oral bioavailability by presenting the drug in a pre-dissolved state, bypassing the dissolution-rate-limiting step of absorption.[18] They can also enhance absorption via the lymphatic pathway, reducing first-pass metabolism.[19]
-
Types of LBDDS:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils and surfactants that form a coarse emulsion (droplet size >250 nm) upon gentle agitation in aqueous media.[20]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but with a higher concentration of surfactants and cosolvents, forming a thermodynamically stable microemulsion (droplet size <100 nm) upon dilution.[20]
-
-
Actionable Advice: Start by screening the drug's solubility in various pharmaceutical-grade oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP, PEG 400). Use this data to construct ternary phase diagrams to identify optimal regions for stable microemulsion formation.
Decision Workflow for Solubilization Strategy
The following diagram outlines a logical workflow for selecting an appropriate solubilization strategy based on experimental needs.
Caption: Decision tree for selecting a formulation strategy.
Frequently Asked Questions (FAQs)
Q1: Can I just micronize the drug powder to improve its solubility? A1: Particle size reduction, such as micronization, increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[9][21] However, it does not change the drug's intrinsic equilibrium solubility. While it can be a helpful strategy, particularly in solid dosage forms, it is often insufficient on its own for compounds with very poor intrinsic solubility and is typically combined with other techniques like solid dispersions.[22][23]
Q2: Are there any specific solvent systems known to be effective for pyrimidine derivatives? A2: Studies on various pyrimidine derivatives have shown that solubility is highly dependent on the specific substitutions on the pyrimidine ring.[24][25] Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and DMSO show good solubilizing capacity.[26] For less polar derivatives, solvents like chloroform and tetrahydrofuran (THF) may be effective.[27] A small-scale solvent screening is always the recommended first step.[3]
Q3: My compound appears to degrade when I heat it to aid dissolution. What should I do? A3: Thermal degradation is a serious concern. Immediately cease using heat. Instead, focus on non-thermal methods. Sonication can provide energy to break the crystal lattice without excessive heat. If that is insufficient, you must rely on the formulation strategies discussed above, such as cosolvents, pH adjustment, or complexation, which do not require heat.
Experimental Protocols
Protocol 1: Phase Solubility Study with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol determines the apparent solubility of the pyrimidine derivative in the presence of increasing concentrations of HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
2 mL microcentrifuge tubes
-
Orbital shaker with temperature control
-
HPLC system with a suitable column (e.g., C18) and validated analytical method
Methodology:
-
Prepare CD Solutions: Prepare a series of aqueous solutions of HP-β-CD in PBS at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 12 % w/v).
-
Add Excess Drug: To 1.5 mL of each CD solution in a microcentrifuge tube, add an excess amount of the pyrimidine compound (enough so that solid material remains undissolved).
-
Equilibrate: Tightly cap the tubes and place them on an orbital shaker. Equilibrate at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the excess, undissolved drug.
-
Dilute and Analyze: Carefully collect the supernatant. Perform an appropriate dilution with the mobile phase and analyze the concentration of the dissolved drug using the validated HPLC method.
-
Plot and Analyze Data: Plot the total drug concentration (molarity) on the y-axis against the HP-β-CD concentration (molarity) on the x-axis. A linear plot (Type A) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant (Kc) of the inclusion complex.
References
- Vertex AI Search.
- Vertex AI Search. Lipid-Based Drug Delivery Systems - PMC - NIH.
- Vertex AI Search. Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs.
- Vertex AI Search. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
- Vertex AI Search. Full article: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
- Vertex AI Search.
- Vertex AI Search. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research.
- Vertex AI Search.
- Vertex AI Search. Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs - DOI.
- Vertex AI Search. Advances in Lipid-based Formulations: Overcoming the Challenge of Low Bioavailability for Poorly Water Soluble Drug Compounds | American Pharmaceutical Review.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
- Vertex AI Search. Advances In Solubility Enhancement Strategies For Poorly Water-soluble Drugs: A Comprehensive Review - STM Journals.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media.
- Vertex AI Search. Co-solvent: Significance and symbolism.
- Vertex AI Search. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie.
- Vertex AI Search.
- Vertex AI Search. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed.
- Vertex AI Search. Techniques for Improving Solubility - International Journal of Medical Science and Dental Research.
- Vertex AI Search.
- Vertex AI Search. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC.
- Vertex AI Search. Pyrimidine - Solubility of Things.
- Vertex AI Search. Cosolvent – Knowledge and References - Taylor & Francis.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist | AccessPhysiotherapy.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Henderson Hasselbalch Equation: Basics & Real-World Uses - Microbe Notes.
- Vertex AI Search. CAS 55996-09-3 this compound - Alfa Chemistry.
- Vertex AI Search. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.
- Vertex AI Search. Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online.
- Vertex AI Search. Ethyl 4-(4-hydroxy-3-methoxyphenyl)
- Vertex AI Search. Ethyl 4-(4-hydroxy-3-methoxyphenyl)
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- 4. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 6. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 7. microbenotes.com [microbenotes.com]
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Stability of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine in acidic vs basic media
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its stability in acidic and basic media. The protocols and explanations herein are grounded in established principles of organic chemistry and pharmaceutical stability testing to ensure scientific integrity and practical applicability in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound in acidic or basic conditions?
A1: Based on its chemical structure, the two most likely degradation pathways involve the hydrolysis of the 2-methoxy group and potential tautomerization and subsequent reactions of the 4-hydroxy group. Under acidic conditions, the ether linkage of the methoxy group is susceptible to protonation and subsequent nucleophilic attack by water, leading to the formation of 5-Ethyl-4,6-dihydroxy-2-methylpyrimidine and methanol. In basic media, while the methoxy group is generally more stable, prolonged exposure or harsh basic conditions could also lead to its hydrolysis. The pyrimidine ring itself can be susceptible to oxidative degradation, potentially leading to ring-opened products, although this is generally less common under simple acidic or basic stress conditions.[1]
Q2: What initial signs of degradation should I monitor for during my experiments?
A2: Early indicators of degradation for this compound can be observed through several methods. Visually, a change in the color of the solid compound or its solution may be apparent. Analytically, the most reliable sign is the appearance of new peaks in a chromatogram (e.g., HPLC or UPLC) and a corresponding decrease in the peak area of the parent compound. A shift in the pH of a solution containing the compound can also indicate the formation of acidic or basic degradation products.
Q3: How should I properly store this compound to ensure its long-term stability?
A3: For optimal long-term stability, this compound should be stored in a well-sealed container to protect it from moisture and light. It is best kept in a cool, dry, and dark environment. For solutions, it is advisable to use them freshly prepared or to conduct a short-term stability study in the desired solvent to determine an appropriate storage duration and condition.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the most common and reliable technique for quantifying the parent compound and its degradation products.[2][3] These methods, typically using a C18 reversed-phase column, can separate the parent compound from its potential degradants. For structural elucidation of any identified degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation observed under mild acidic conditions. | The 2-methoxy group is highly labile to acid-catalyzed hydrolysis. | Buffer the solution to a less acidic pH if the experimental conditions allow. Alternatively, conduct the experiment at a lower temperature to reduce the rate of hydrolysis. |
| Inconsistent results in stability studies under basic conditions. | The 4-hydroxy group can deprotonate, leading to a change in the electronic properties of the pyrimidine ring and potentially affecting its reactivity. The choice of base and its concentration can significantly impact the degradation rate. | Use a well-defined buffer system to maintain a constant pH. Screen a range of basic conditions (e.g., different pH values, different bases) to understand the compound's sensitivity. |
| Appearance of multiple, unidentified peaks in the chromatogram. | Complex degradation pathways may be occurring, or the degradation products themselves may be unstable and further degrading. | Employ a gradient elution method in your HPLC/UPLC to improve the separation of all peaks. Use LC-MS to obtain the mass-to-charge ratio of each unknown peak to aid in its identification. |
| Poor mass balance in forced degradation studies. | Degradation products may not be UV-active at the wavelength used for detection, or they may be volatile. | Use a diode array detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in your HPLC system. Ensure that your sample preparation and analysis methods minimize the loss of any volatile compounds. |
Predicted Degradation Pathways
The primary degradation pathway anticipated for this compound is the hydrolysis of the 2-methoxy group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the ether oxygen, making the methyl group a better leaving group.
Caption: Acid-catalyzed hydrolysis of the 2-methoxy group.
Base-Catalyzed Hydrolysis
While less favorable than acid-catalyzed hydrolysis, under strong basic conditions, nucleophilic attack of a hydroxide ion at the 2-position can lead to the displacement of the methoxy group.
Caption: Base-catalyzed hydrolysis of the 2-methoxy group.
Experimental Protocols
The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound. These protocols are designed to be self-validating by including control samples and ensuring proper analytical monitoring.
Protocol 1: Acidic and Basic Hydrolysis Study
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Condition: To a vial, add an appropriate volume of the stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 0.1 mg/mL.
-
Basic Condition: To a separate vial, add the same volume of stock solution and dilute with 0.1 M sodium hydroxide to a final concentration of 0.1 mg/mL.
-
Neutral Condition (Control): In a third vial, add the same volume of stock solution and dilute with purified water to a final concentration of 0.1 mg/mL.
-
-
Incubation: Place all three vials in a controlled temperature environment (e.g., 60 °C).
-
Time-Point Analysis: Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Quenching:
-
For the acidic samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide.
-
For the basic samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid.
-
The neutral samples do not require quenching.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method.
Protocol 2: Workflow for Sample Analysis and Data Interpretation
Caption: Workflow for sample analysis and data interpretation.
Summary of Forced Degradation Conditions and Potential Observations
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products | Primary Analytical Observation |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | 5-Ethyl-4,6-dihydroxy-2-methylpyrimidine, Methanol | Appearance of a more polar peak in reversed-phase HPLC. |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | 5-Ethyl-4,6-dihydroxy-2-methylpyrimidine, Methanol | Similar to acidic hydrolysis, but potentially at a slower rate. |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 h | N-oxides, ring-opened products | Appearance of new peaks, potentially with different UV spectra. |
| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Photodegradation products (various) | Appearance of multiple new peaks in the chromatogram. |
| Thermal Degradation | 80 °C (solid-state), 48 h | Thermally induced degradation products | Discoloration of the solid, appearance of new peaks upon dissolution and analysis. |
References
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2023). FORCED DEGRADATION STUDY OF ROSUVASTATIN AND TENELIGLIPTIN, CHARACTERISATION OF ITS DEGRADATION PRODUCTS BY VARIOUS ANALYTICAL TECHNIQUES: A REVIEW. [Link]
-
ResearchGate. (2019). FORCED DEGRADATION AND STABILITY INDICATING STUDIES OF PHARMACEUTICAL DOSAGE FORM (ROSUVASTATIN TABLET). [Link]
-
PubMed. (n.d.). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. [Link]
-
SciSpace. (n.d.). Determination of rosuvastatin in the presence of its degradation products by a stability-indicating LC method. [Link]
-
ResearchGate. (2018). Forced degradation study of statins: A review. [Link]
-
Semantic Scholar. (1999). 1H-NMR spectroscopy of body fluids: inborn errors of purine and pyrimidine metabolism. [Link]
-
MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]
-
PubMed. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. [Link]
-
MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
PubMed. (n.d.). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-HYDROXYPYRIMIDINES Ⅳ. SYNTHESIS OF 5-ALKOXY-5-ALKYL-2-THIOBARBITURIC ACIDS AND RELATED PYRIMIDINES [sioc-journal.cn]
- 5. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Substituted Pyrimidines: The Case of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine. Due to the absence of published experimental data for this specific molecule, this document leverages established fragmentation principles of heterocyclic compounds and draws objective comparisons with structurally similar pyrimidine derivatives. Understanding these fragmentation pathways is crucial for the structural elucidation and characterization of novel pyrimidine-based compounds, a class of molecules with profound significance in medicinal chemistry and drug development.
Introduction: The Analytical Imperative for Pyrimidine Derivatives
Pyrimidine and its derivatives are foundational heterocyclic compounds, forming the core structure of nucleosides and finding extensive application in pharmaceuticals due to their diverse biological activities, including antiviral, antitumor, and anti-inflammatory properties. Mass spectrometry is an indispensable tool for the characterization of these molecules. Electron Ionization (EI) mass spectrometry, in particular, provides detailed structural information through the analysis of reproducible fragmentation patterns.[1]
The fragmentation of substituted pyrimidines is primarily governed by the nature and position of the substituents on the pyrimidine ring. Generally, the process involves the initial loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself. The inherent stability of the pyrimidine ring often results in its retention in many of the resulting fragment ions.
Proposed Electron Ionization Mass Spectrometry (EI-MS) Fragmentation of this compound
The fragmentation of this compound is anticipated to be a multi-step process initiated by cleavages at its substituent groups, which are the most labile sites. The molecular ion (M+) peak is expected, and its fragmentation would likely proceed through several key pathways.
A plausible fragmentation pathway is initiated by the loss of a methyl radical (•CH3) from the methoxy group or an ethyl radical (•C2H5) from the C5 position. Subsequent or alternative fragmentation could involve the cleavage of the pyrimidine ring.
Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 182 | [C9H14N2O2]+• (Molecular Ion) | - |
| 167 | [C8H11N2O2]+ | •CH3 |
| 153 | [C7H9N2O2]+ | •C2H5 |
| 154 | [C8H12N2O]+• | CO |
| 125 | [C6H7N2O]+ | •C2H5, CO |
| 111 | [C5H5N2O]+ | •C2H5, C2H2O |
| 96 | [C4H4N2O]+• | •C2H5, C3H5O |
Visualization of Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathways for this compound.
Comparative Fragmentation Analysis with Structurally Related Pyrimidines
To substantiate the proposed fragmentation pattern, it is instructive to compare it with the known fragmentation of structurally analogous pyrimidines.
4-Hydroxy-2-isopropyl-6-methylpyrimidine
This compound shares the 4-hydroxy and 6-methyl substituents. Its mass spectrum would provide insight into the fragmentation behavior of the pyrimidine core with these groups. While a full spectrum is not publicly available, general fragmentation principles suggest that the loss of a methyl radical from the isopropyl group would be a primary fragmentation step, analogous to the proposed loss of an ethyl radical in our target molecule. The stability of the resulting ion would influence the abundance of this fragment.
2-Methoxy-4,6-dimethylpyrimidine
The mass spectrum of this compound, available in the NIST database, offers a valuable comparison for the behavior of the 2-methoxy group. The fragmentation of 2-methoxypyrimidine itself shows a prominent loss of formaldehyde (CH2O), which is a common fragmentation pathway for methoxy-substituted heterocyclic compounds. This suggests that for our target molecule, a loss of CH2O from the molecular ion or subsequent fragments is a plausible, though perhaps minor, pathway.
General N(1)-Substituted 2(1H)-Pyrimidinones
Studies on N-alkyl substituted pyrimidinones have shown that fragmentations involving the N-alkyl substituent are dominant. For instance, N-ethyl derivatives often exhibit the loss of ethylene via a McLafferty rearrangement.[2] While our target molecule is not an N-alkylated pyrimidinone, this highlights the general principle that alkyl substituents are common points of initial fragmentation.
Experimental Protocols for Mass Spectrometry Analysis
The following protocols are provided as a robust starting point for the analysis of this compound and can be adapted based on the specific instrumentation and research goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as methanol or acetonitrile.
-
Prepare working standard solutions by serial dilution.
-
Ensure samples are free of particulate matter by centrifugation or filtration.[3]
2. GC-MS Instrumentation and Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.
-
Injector: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is ideal for less volatile compounds and for analysis within complex matrices.
1. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
-
Working Solutions: Prepare dilutions in the mobile phase.
-
Matrix Samples (e.g., plasma): Perform protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample, vortex, and centrifuge. Analyze the supernatant.[4]
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters: Optimized for the specific instrument, e.g., IonSpray Voltage: 5500 V, Temperature: 500°C.
-
Detection Mode: Full scan for MS1, and product ion scan for MS/MS of the precursor ion (m/z 183 for [M+H]+).
Visualization of Experimental Workflow
Caption: General experimental workflow for mass spectrometry analysis.
Conclusion
The structural elucidation of novel pyrimidine derivatives is a critical step in drug discovery and development. While experimental mass spectral data for this compound is not currently available, a comprehensive understanding of mass spectrometry principles allows for the prediction of its fragmentation patterns. The proposed pathways, initiated by the loss of alkyl radicals from the substituents followed by ring cleavage, are consistent with the known behavior of similar pyrimidine compounds. The comparative analysis and detailed experimental protocols provided in this guide serve as a valuable resource for researchers working on the characterization of this and other novel heterocyclic molecules.
References
- Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-839.
-
Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
Sources
Technical Comparison Guide: FTIR Spectral Profiling of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Executive Summary & Application Context
5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS: 55996-09-3) is a critical heterocyclic intermediate, primarily utilized in the synthesis of sulfonylurea herbicides and antidiabetic pharmaceuticals (e.g., Glimepiride analogs).
In drug development, the structural characterization of this compound presents a unique challenge due to lactam-lactim tautomerism . While often denoted as "4-hydroxy," the molecule predominantly exists as 5-ethyl-2-methoxy-6-methylpyrimidin-4(3H)-one (the keto/lactam form) in the solid state.
This guide objectively compares the FTIR spectral performance of this product against:
-
Theoretical Tautomeric Models (Keto vs. Enol forms).
-
Synthetic Precursors (Process monitoring benchmarks).
-
Alternative Analytical Techniques (NMR/HPLC).
Comparative Analysis: Keto vs. Enol Tautomers
The most frequent error in interpreting the spectrum of this pyrimidine derivative is searching for a free hydroxyl (-OH) stretch. Experimental data confirms that the solid-state structure favors the Keto (Lactam) form, significantly altering the spectral fingerprint.
Spectral Fingerprint Comparison[1]
| Spectral Region | Enol Form (Theoretical) | Keto Form (Observed) | Interpretation & Causality |
| 3500–3200 cm⁻¹ | Sharp | Broad | H-Bonding Network: The keto form forms cyclic dimers in the crystal lattice (similar to DNA base pairing), broadening the N-H band. |
| 1750–1650 cm⁻¹ | Weak/Absent | Strong | Amide-like Character: The "hydroxy" oxygen forms a carbonyl double bond, characteristic of the pyrimidinone ring. |
| 1600–1500 cm⁻¹ | Mixed modes (Amide II-like) | Ring breathing modes couple with N-H deformation in the keto form. | |
| 1200–1000 cm⁻¹ | Strong | Strong | The methoxy group at C2 remains intact; its C-O stretch is a stable internal standard. |
Key Insight: If your spectrum exhibits a sharp peak >3400 cm⁻¹, suspect moisture contamination or a specific polymorph, but the standard pharmaceutical intermediate should show the broad N-H feature of the lactam.
Logic Flow: Tautomer Identification
The following decision tree illustrates the spectral logic used to validate the structural form.
Figure 1: Decision logic for distinguishing tautomeric forms based on spectral evidence.
Process Monitoring: Product vs. Precursors
For process chemists, FTIR is superior to HPLC for real-time reaction endpoint monitoring because it directly detects the consumption of carbonyl species without solvent delays.
Synthesis Context: Typically synthesized by condensing a
Critical Reaction Tracking Markers
| Compound | Key Functional Group | Wavenumber (cm⁻¹) | Status in Product |
| Precursor 1 ( | Ester | 1735–1750 (Sharp) | Disappears (Cyclization) |
| Precursor 1 ( | Ketone | ~1715 | Shifts to Lactam |
| Precursor 2 (O-methylisourea) | Primary Amine | 3300–3400 (Doublet) | Disappears (Replaced by sec-Amide) |
| Target Product | Pyrimidinone | 1660–1690 | Appears (New Band) |
| Target Product | Ether | 1050–1250 | Remains (From Methoxy) |
Performance vs. Alternative Techniques
Why use FTIR when NMR and HPLC are available?
| Feature | FTIR (ATR) | ¹H NMR (DMSO-d₆) | HPLC-UV |
| Tautomer Sensitivity | High (Detects solid-state form) | Low (Solvent dictates form; often averages signals) | None (Separates, doesn't identify form) |
| Throughput | < 1 min (No prep) | > 15 mins (Dissolution req.) | > 30 mins (Column equilibration) |
| Polymorph Detection | Yes (Lattice vibrations <600 cm⁻¹) | No | No |
| Moisture Sensitivity | High (O-H interference) | Low (if D₂O exchange used) | Low |
Recommendation: Use FTIR for Goods-In QC and Polymorph Screening . Use NMR for absolute structural confirmation during initial R&D.
Validated Experimental Protocol
To ensure reproducibility and minimize "false" spectral artifacts (e.g., pressure-induced amorphization), the following protocol is recommended.
Sampling Methodology: ATR vs. KBr
-
Preferred Method: Diamond ATR (Attenuated Total Reflectance) .
-
Reasoning: Pyrimidines are hard crystals. Grinding with KBr can induce lattice defects or phase transitions (mechano-chemistry). ATR requires zero sample prep, preserving the native solid-state form.
-
-
Alternative: Nujol Mull (if ATR is unavailable). Avoid KBr pellets if checking for hydrates.
Step-by-Step Workflow
-
Background Collection:
-
Clean ATR crystal with isopropanol.
-
Collect air background (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Loading:
-
Place ~10 mg of This compound on the crystal center.
-
Apply high pressure (clamp) to ensure contact. Note: Poor contact results in weak C-H bands (2900 cm⁻¹).
-
-
Data Acquisition:
-
Scan Range: 4000–600 cm⁻¹.
-
Scans: 64 (to resolve weak overtone bands).
-
Correction: Apply "ATR Correction" (if comparing to transmission libraries).
-
-
Data Validation (Self-Check):
-
Check 2300 cm⁻¹: If CO₂ doublet is huge, purge and rescan.
-
Check Baseline: Should be flat at 100% T. Sloping baseline indicates scattering (particle size too large -> apply more pressure).
-
References
-
PubChem. (n.d.). Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Analogous spectral data). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
SpectraBase. (n.d.). 2-Methoxy-4-methylpyrimidin-5-ol Spectral Data. Wiley Science Solutions.[1] Retrieved October 26, 2023, from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Ethoxy-4-methylphenol IR Spectrum (Methoxy group reference). NIST Chemistry WebBook.[2] Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved October 26, 2023, from [Link]
Sources
A Comparative Guide to Purity Assay Validation for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, objective comparison of analytical methodologies for the purity assay validation of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, a key intermediate or potential API in various therapeutic pathways. We will delve into the experimental data and the scientific rationale behind method selection and validation, adhering to the stringent standards of the pharmaceutical industry.
The Criticality of Purity in Pharmaceutical Development
The presence of impurities in a drug substance, even in minute quantities, can significantly impact its safety, efficacy, and stability. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate rigorous validation of analytical procedures to ensure that they are fit for their intended purpose of accurately and reliably measuring the purity of an API.[1][2] This guide will navigate the validation of a primary analytical method and compare it against viable alternatives, providing a comprehensive framework for establishing a robust purity testing protocol for this compound.
Primary Method of Choice: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment in the pharmaceutical industry.[3][4] Its wide applicability, high resolution, and sensitivity make it particularly well-suited for the analysis of organic molecules like this compound.[5] The choice of a reversed-phase HPLC method is predicated on the physicochemical properties of the target molecule, which is expected to possess a moderate degree of polarity, allowing for good retention and separation on a non-polar stationary phase.
Experimental Protocol: HPLC Purity Assay
Objective: To develop and validate a stability-indicating HPLC method for the determination of the purity of this compound and to separate it from its potential process-related impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| Chromatograph | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) at 275 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. |
Method Validation: A Systematic Approach based on ICH Q2(R1)
The developed HPLC method must undergo rigorous validation to demonstrate its suitability.[1][2][6] The following parameters are assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, and light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations ranging from 50% to 150% of the nominal sample concentration are analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). Recoveries should be within 98.0% to 102.0%.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analysis of a minimum of six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): The effect of random events on the precision of the analytical procedure, evaluated by different analysts on different days and with different equipment. The RSD should be ≤ 2.0%.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Comparative Analysis of Alternative Purity Assay Methods
While HPLC is the primary choice, other techniques offer unique advantages and can be considered for orthogonal testing or specific applications.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For this compound, derivatization may be necessary to increase its volatility and thermal stability, which can introduce additional steps and potential for error.[9]
Advantages:
-
High resolution for volatile compounds.
-
Sensitive detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
-
The derivatization process can be complex and may not be quantitative.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[10][11][12] It is a high-efficiency separation technique that requires minimal sample and solvent.[11]
Advantages:
-
High separation efficiency and resolution.[11]
-
Low consumption of sample and reagents.[11]
-
Different separation selectivity compared to HPLC, making it an excellent orthogonal technique.
Disadvantages:
-
Lower concentration sensitivity compared to HPLC with UV detection.
-
Reproducibility can be more challenging to control.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR is a primary analytical method that allows for the direct measurement of the analyte concentration without the need for a reference standard of the same compound.[13][14][15] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[13]
Advantages:
-
Primary ratio method, highly accurate.
-
Does not require an identical reference standard for quantification.[16]
-
Provides structural information, which can aid in impurity identification.
Disadvantages:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a highly pure internal standard.
-
Higher instrumentation cost.
Performance Comparison Summary
| Analytical Method | Specificity | Sensitivity | Precision | Throughput | Key Advantage |
| HPLC | High | High | High | Moderate | Robust, versatile, and well-established for pharmaceutical analysis.[3][4] |
| GC | High (for volatile impurities) | Very High (with MS) | High | High | Excellent for volatile and semi-volatile impurities.[8][17] |
| CE | High | Moderate | Moderate | High | Orthogonal selectivity to HPLC, low solvent consumption.[10][11] |
| qNMR | High | Low | High | Low | Absolute quantification without a specific reference standard.[15][18] |
Visualizing the Validation Workflow
A systematic approach is crucial for the successful validation of any analytical method. The following workflow illustrates the key stages involved.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. uspbpep.com [uspbpep.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 10. Capillary electrophoresis in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncfinternational.it [ncfinternational.it]
- 13. rssl.com [rssl.com]
- 14. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 17. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Technical Comparison Guide: Reference Standards for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
The following guide provides an in-depth technical comparison and qualification protocol for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS 55996-09-3), a critical intermediate in the synthesis of pyrimidine-based pharmaceuticals and sulfonylurea herbicides.[1]
CAS: 55996-09-3 | Formula: C₈H₁₂N₂O₂ | MW: 168.19 g/mol Synonyms: 5-Ethyl-2-methoxy-6-methylpyrimidin-4-ol; 2-Methoxy-5-ethyl-6-methyl-4(3H)-pyrimidinone.[1][2]
Executive Summary & Application Context
In the development of pyrimidine-scaffold drugs (e.g., specific sulfonylureas) and agrochemicals, This compound serves as a pivotal "building block" intermediate.[1] Its purity directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API).[1]
The primary challenge in analyzing this molecule is its tautomeric nature (lactam-lactim equilibrium) and the potential for close-eluting structural analogs (e.g., des-ethyl or demethylated impurities).[1] This guide compares the performance of Commercial Process Grade materials against Qualified Reference Standards (QRS) , demonstrating why a rigorously characterized QRS is non-negotiable for regulatory method validation.
The Core Dilemma: "Purity" vs. "Potency"[2]
-
Process Grade (95-98%): Often assayed by simple HPLC area normalization.[1] Fails to account for inorganic salts, moisture, and residual solvents, leading to significant potency errors.[1]
-
Qualified Reference Standard (>99.0%): Assayed by Mass Balance (100% - Impurities - Water - Residual Solvents - Sulfated Ash).[1] Required for quantitative impurity profiling.[1]
Comparative Analysis: Process Grade vs. Reference Standard
The following data summarizes the characterization gap between a typical commercial synthesis batch and a purified reference standard.
| Feature | Process Grade (Commercial Source) | Qualified Reference Standard (QRS) | Impact on Data Integrity |
| Assay Method | HPLC Area % (Normalization) | Mass Balance (HPLC + TGA + KF + ROI) | Area % overestimates potency by ignoring non-UV active contaminants (water/salts).[1] |
| Purity | 96.5% - 98.0% | > 99.5% | Low purity standards introduce "ghost peaks" in API impurity profiles.[1] |
| Tautomer ID | Not Defined | Confirmed by 1H-NMR/D2O Exchange | Ensures the method tracks the correct species (keto vs. enol form). |
| Trace Metals | Not Controlled | < 0.1% (ROI) | Metals can catalyze degradation of the standard in solution.[1] |
| Homogeneity | Bulk Powder (Variable) | Vial-to-Vial Uniformity Tested | Critical for reproducibility across different analytical runs. |
Structural Characterization & Synthesis Logic
To understand the impurities you must detect, you must understand the synthesis.[1] This intermediate is typically synthesized via the condensation of Ethyl 2-ethylacetoacetate with O-Methylisourea .[1]
Synthesis & Impurity Origin Diagram
The following diagram maps the synthesis pathway and the origin of critical impurities (A, B, and C) that the Reference Standard must resolve.[1]
Figure 1: Synthesis pathway of CAS 55996-09-3 showing the origin of homologous impurities (Impurity A) and degradation products (Impurity B).
Experimental Protocols for Qualification
To qualify a batch of this compound as a Reference Standard, the following self-validating protocols must be executed.
Protocol A: HPLC Purity & Impurity Profiling
Objective: To separate the target analyte from its des-ethyl homolog (Impurity A) and hydrolysis product (Impurity B).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 4.5).[1]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/lactam absorption).
-
Acceptance Criteria: Main peak resolution (Rs) > 2.0 from nearest impurity.
Protocol B: Mass Balance Potency Calculation
Objective: Assign an absolute potency value (%) to the standard, independent of chromatographic response.
Formula:
-
Water Content (
): Determine via Karl Fischer Titration (Volumetric). Expected: < 0.5%. -
Residue on Ignition (ROI): Sulfated ash method (USP <281>).[1] Expected: < 0.1%.
-
Residual Solvents (RS): Headspace GC-FID (USP <467>). Quantify Ethanol/Methanol used in recrystallization.
-
HPLC Purity: Derived from Protocol A (Area %).
Protocol C: Structural Identification (NMR)
Objective: Confirm the position of the ethyl group and the integrity of the methoxy group.[1]
-
Solvent: DMSO-d6.
-
Key Signals:
-
1.05 ppm (t, 3H): Methyl of the Ethyl group.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
2.15 ppm (s, 3H): C6-Methyl group.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
2.35 ppm (q, 2H): Methylene of the Ethyl group.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
3.85 ppm (s, 3H): O-Methoxy group.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -
12.0+ ppm (br s, 1H): -OH/-NH (Exchangeable with D2O). Note: The broadness confirms the tautomeric exchange.[1]ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-
Analytical Workflow: Qualification Logic
The following flowchart illustrates the decision matrix for accepting a candidate material as a Reference Standard.
Figure 2: Decision matrix for the qualification of this compound reference standards.
Storage and Stability
Due to the methoxy and hydroxy functionalities, this standard is susceptible to hydrolysis under humid conditions.[1]
-
Storage: -20°C, desiccated.
-
Re-test Period: 12 months (Primary Standard) vs. 24 months (Working Standard).
-
Solution Stability: Solutions in Acetonitrile/Water are stable for 24 hours at 5°C. Avoid alkaline diluents which may induce lactam ring opening or hydrolysis of the methoxy group.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.). Chapter 5.12. Reference Standards. EDQM.[1] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122831 (Related Pyrazine analogs).[1][Link]
-
International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances.[1][Link]
Sources
A Senior Application Scientist's Guide to the Chromatographic Comparison of Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity and characterization of heterocyclic intermediates are paramount. Pyrimidines, a core scaffold in numerous therapeutic agents, including antivirals and anticancer drugs, demand rigorous analytical oversight throughout the synthetic process. The choice of chromatographic technique is a critical decision that impacts development timelines, regulatory compliance, and, ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of the three most common chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC)—for the analysis of pyrimidine intermediates. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and optimize the most appropriate analytical strategy for your specific needs.
The Analytical Triad: HPLC, GC, and TLC at a Glance
The selection of a chromatographic method is fundamentally dictated by the physicochemical properties of the analyte. Pyrimidine intermediates, which can range from highly polar bases like uracil and cytosine to more complex, substituted derivatives, present a diverse analytical challenge.
| Technique | Principle | Best Suited For | Key Advantages | Primary Limitations |
| HPLC | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Non-volatile, thermally labile, and polar pyrimidine intermediates.[1][2] | High resolution and sensitivity, excellent for quantitative analysis, wide variety of stationary phases for tailored selectivity.[3] | Higher cost, more complex instrumentation, requires soluble samples.[1] |
| GC | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile and thermally stable pyrimidine intermediates, or those that can be made volatile through derivatization.[1][4] | Exceptional resolution for complex mixtures, high sensitivity (especially with mass spectrometry), fast analysis times.[4] | Limited to volatile and thermally stable compounds; often requires derivatization for polar pyrimidines.[1] |
| TLC | Separation on a planar stationary phase with a liquid mobile phase moving by capillary action.[5] | Rapid qualitative screening, reaction monitoring, and preliminary purity assessment.[4] | Simple, rapid, low cost, multiple samples can be run simultaneously.[4] | Lower resolution and sensitivity compared to HPLC and GC, primarily qualitative.[5] |
Deep Dive: Technique-Specific Considerations and Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Pyrimidines
HPLC is arguably the most versatile and widely used technique for the analysis of pyrimidine derivatives in the pharmaceutical industry.[3][6] Its strength lies in its ability to handle a wide range of polar, non-volatile compounds without the need for derivatization.
Causality of Method Selection: The polarity of many pyrimidine intermediates, such as uracil, thymine, and cytosine, makes them highly soluble in aqueous mobile phases, a prerequisite for reversed-phase HPLC. The choice of stationary phase is critical; while traditional C18 columns are common, mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can offer superior retention and selectivity for these polar and sometimes ionic compounds.
Experimental Protocol: Isocratic HPLC Separation of Uracil, Thymine, and Cytosine
This protocol is designed for the baseline separation of three common pyrimidine intermediates.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Mixed-mode column (e.g., Primesep 200, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: 20% Acetonitrile, 80% Water with 0.1% Trifluoroacetic Acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
-
Sample Preparation:
-
Prepare a stock solution of each pyrimidine intermediate (uracil, thymine, cytosine) at 1 mg/mL in the mobile phase.
-
Prepare a mixed standard solution containing all three intermediates at a final concentration of 10 µg/mL by diluting the stock solutions with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters (as per ICH Guidelines): [7]
-
Specificity: Demonstrated by the resolution of the three peaks from each other and from any potential impurities.
-
Linearity: Assessed by preparing a series of at least five concentrations and plotting the peak area against concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the recovery of a known amount of spiked analyte into a sample matrix.
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[8]
-
Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development and validation of pyrimidine intermediates.
Gas Chromatography (GC): The Choice for Volatile Analogs
For pyrimidine intermediates that are inherently volatile or can be made so, GC offers unparalleled resolving power. However, the polar nature of most common pyrimidines, due to the presence of N-H and C=O groups, necessitates a chemical modification step known as derivatization.
Causality of Derivatization: Derivatization, typically through silylation, replaces the active hydrogens on the pyrimidine ring with non-polar trimethylsilyl (TMS) groups.[9] This transformation increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.
Experimental Protocol: GC-MS Analysis of Silylated Pyrimidine Intermediates
This protocol is suitable for the quantitative analysis of pyrimidine bases after derivatization.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
-
-
Derivatization Procedure:
-
Evaporate a known amount of the sample containing the pyrimidine intermediates to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine to dissolve the residue.
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (1 µL injection).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.
-
Logical Relationship in GC Derivatization and Analysis
Caption: The logical steps involved in the GC-MS analysis of polar pyrimidine intermediates.
Thin-Layer Chromatography (TLC): For Rapid Screening and Reaction Monitoring
TLC remains an invaluable tool for the rapid, qualitative assessment of pyrimidine intermediates.[5] Its simplicity and low cost make it ideal for monitoring the progress of a chemical reaction, identifying fractions from column chromatography, or performing preliminary purity checks.
Causality of Method Selection: The choice of the stationary phase (typically silica gel) and the mobile phase is critical for achieving good separation. For polar pyrimidines, a more polar mobile phase is required to move the analytes from the baseline. The addition of a small amount of a basic or acidic modifier to the mobile phase can improve peak shape by suppressing the ionization of the analytes.
Experimental Protocol: Qualitative TLC Analysis of Pyrimidine Bases
-
Materials:
-
HPTLC plates coated with silica gel 60 F254.
-
TLC developing chamber.
-
Capillary tubes for spotting.
-
UV lamp (254 nm).
-
-
Procedure:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Dissolve the pyrimidine intermediate samples in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Using a capillary tube, spot a small amount of each sample onto the baseline, keeping the spots small and well-separated.
-
Pour the developing solvent (mobile phase) into the TLC chamber to a depth of about 0.5 cm. A suitable mobile phase for pyrimidine bases is Chloroform:Methanol (60:40 v/v) saturated with water.
-
Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp at 254 nm. The pyrimidine bases will appear as dark spots against a fluorescent background.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Performance Comparison: A Data-Driven Perspective
The following table provides a comparative summary of typical performance characteristics for the analysis of common pyrimidine intermediates (e.g., uracil, 5-fluorouracil) using the three chromatographic techniques. It is important to note that these values are representative and can vary significantly based on the specific instrumentation, column chemistry, and experimental conditions.
| Parameter | HPLC-UV | GC-MS (after derivatization) | TLC-Densitometry |
| Resolution | High | Very High | Low to Moderate |
| Typical LOD | 1-10 ng/mL | 0.1-1 ng/mL[9] | 50-100 ng/spot |
| Typical LOQ | 5-50 ng/mL | 0.5-5 ng/mL | 100-500 ng/spot |
| Analysis Time | 5-20 minutes | 10-30 minutes | 20-40 minutes |
| Quantitative Precision (%RSD) | < 2% | < 5% | 5-15% |
| Throughput | Sequential | Sequential (with autosampler) | High (multiple samples/plate) |
Troubleshooting Common Chromatographic Issues
| Technique | Problem | Potential Cause(s) | Recommended Solution(s) |
| HPLC | Peak Tailing | Secondary interactions with silica; mismatched sample solvent. | Use a mixed-mode column; adjust mobile phase pH; dissolve sample in mobile phase.[10] |
| Retention Time Drift | Column degradation; inconsistent mobile phase preparation; pump malfunction. | Flush column; prepare fresh mobile phase; check pump for leaks and ensure consistent flow.[10] | |
| GC | No/Poor Derivatization | Moisture in sample or reagents; inactive derivatizing agent. | Ensure sample is completely dry; use fresh, high-quality derivatizing agent; consider a catalyst. |
| Ghost Peaks | Contamination from septum, liner, or previous injection. | Replace septum and liner; bake out the column; run a solvent blank.[11] | |
| TLC | Streaking of Spots | Sample overload; sample too polar for the mobile phase. | Dilute the sample; increase the polarity of the mobile phase.[12] |
| Rf Values Inconsistent | Chamber not saturated; mobile phase composition changed (evaporation). | Line the chamber with filter paper saturated with mobile phase; use fresh mobile phase for each run.[13] |
Conclusion: An Integrated Approach to Pyrimidine Analysis
The selection of a chromatographic technique for the analysis of pyrimidine intermediates is not a one-size-fits-all decision. A pragmatic and efficient approach involves leveraging the strengths of each technique at different stages of the drug development process. TLC serves as an excellent, low-cost tool for rapid reaction monitoring and initial screening. As development progresses towards process optimization and impurity profiling, the high resolution and quantitative power of HPLC become indispensable for non-volatile intermediates. For volatile analogs or when high sensitivity is required, GC-MS, despite the need for derivatization, offers superior performance.
By understanding the underlying principles and the causality behind methodological choices, researchers can design robust, reliable, and self-validating analytical systems that ensure the quality and integrity of these critical pharmaceutical building blocks.
References
-
Ganno, S., et al. (1980). Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 190(1), 107-112. [Link]
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Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
IKEV. (1996). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. [Link]
-
ManTech Publications. (2025). GC vs. HPLC vs. TLC: Choosing the Right Chromatographic Technique for Industrial Use. [Link]
-
Labcompare. (2025). Troubleshooting Common HPLC Issues. [Link]
-
Research Journal of Pharmacy and Technology. (2018). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
-
Chromatography Forum. (2004). comparison of GC, HPLC and TLC. [Link]
-
Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34. [Link]
-
University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]
-
ManTech Publications. (2025). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]
-
PubMed Central. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
PubMed Central. (2024). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. [Link]
-
PubMed. (1980). Determination of pyrimidine ribotide and deoxyribotide pools in cultured cells and mouse liver by high-performance liquid chromatography. [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]
-
ResearchGate. (2016). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC. [Link]
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A Comparative Guide to the Structural Confirmation of 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine: The Definitive Role of X-ray Crystallography
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's three-dimensional structure is a critical, non-negotiable milestone. For novel pyrimidine derivatives such as 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine, which hold potential as bioactive agents, an intricate understanding of their atomic arrangement is paramount for elucidating structure-activity relationships (SAR) and guiding further optimization. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of this target molecule, with a primary focus on the unparalleled precision of single-crystal X-ray crystallography. We will explore the experimental workflow of X-ray crystallography and objectively compare its data output with that of other widely used spectroscopic methods.
The Imperative of Unambiguous Structure Determination
The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous analytical checkpoints. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential puzzle pieces regarding connectivity and functional groups, they often fall short of providing the absolute spatial arrangement of atoms. For complex molecules, and particularly in cases of potential polymorphism, only X-ray crystallography can deliver a definitive, high-resolution three-dimensional model of the molecule as it exists in the solid state.
X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography stands as the gold standard for determining the precise atomic coordinates of a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined with exceptional accuracy.
A Step-by-Step Protocol for X-ray Crystallographic Analysis of this compound
The following protocol outlines the key steps involved in the structural determination of the title compound using X-ray crystallography, drawing upon established methodologies for similar pyrimidine derivatives.[1][2][3][4]
1. Crystallization:
-
Objective: To obtain single crystals of high quality, typically 0.1-0.3 mm in each dimension.
-
Protocol:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetonitrile, or mixtures with water).
-
Employ slow evaporation of the solvent at room temperature.
-
Alternatively, use vapor diffusion by dissolving the compound in a solvent and placing it in a sealed container with an anti-solvent in which the compound is less soluble.
-
Screen various conditions (solvent, temperature, concentration) to optimize crystal growth.
-
2. Data Collection:
-
Objective: To measure the intensities of the diffracted X-rays from the crystal.
-
Protocol:
-
Mount a suitable single crystal on a goniometer head.
-
Place the goniometer on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[1][4]
-
Cool the crystal to a low temperature (e.g., 100-150 K) to minimize thermal vibrations and improve data quality.
-
Perform a series of rotations of the crystal while exposing it to the X-ray beam, collecting a large number of diffraction images.
-
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
-
Protocol:
-
Process the raw diffraction images to obtain a set of indexed reflections with their corresponding intensities.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data using least-squares methods.
-
Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
The final model is validated based on parameters such as the R-factor and goodness-of-fit.
-
Visualizing the Workflow
Caption: A generalized workflow for single-crystal X-ray crystallography.
A Comparative Analysis with Other Spectroscopic Techniques
While indispensable, X-ray crystallography is most powerful when its results are corroborated by other analytical methods. The following table compares the expected data from X-ray crystallography with that of NMR, MS, and IR for this compound.
| Analytical Technique | Parameter | Expected Data for this compound | Comparison with X-ray Crystallography |
| X-ray Crystallography | Atomic Coordinates | Precise 3D coordinates for all non-hydrogen atoms. | Provides absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions. |
| Crystal System & Space Group | e.g., Monoclinic, P2₁/c | Defines the packing of molecules in the solid state. | |
| ¹H NMR | Chemical Shift (δ) | Signals for ethyl, methyl, methoxy, and pyrimidine protons. | Confirms the presence of proton environments, but not their spatial arrangement. |
| Coupling Constants (J) | Splitting patterns for the ethyl group. | Provides information on proton connectivity. | |
| ¹³C NMR | Chemical Shift (δ) | Signals for all unique carbon atoms. | Confirms the carbon skeleton. |
| Mass Spectrometry (MS) | Molecular Ion Peak (m/z) | [M+H]⁺ or [M]⁺ corresponding to the molecular weight. | Confirms the molecular formula. |
| Fragmentation Pattern | Characteristic fragments of the pyrimidine ring and substituents. | Provides clues about the molecular structure. | |
| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Bands for O-H, C-H, C=O, C=N, and C-O stretching. | Confirms the presence of functional groups. |
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for structure confirmation.
Conclusion: An Integrated Approach for Definitive Confirmation
The structural elucidation of a novel compound like this compound necessitates a multi-faceted analytical approach. While NMR, MS, and IR spectroscopy provide crucial information regarding the compound's connectivity, molecular formula, and functional groups, they cannot definitively establish its three-dimensional architecture. Single-crystal X-ray crystallography remains the unparalleled technique for providing a high-resolution, unambiguous determination of the atomic arrangement in the solid state. The integration of data from all these techniques provides a self-validating system, ensuring the highest level of confidence in the confirmed structure, a critical step in the advancement of drug discovery and development. For access to crystallographic data of related small molecules, the Cambridge Structural Database (CSD) is an invaluable resource for researchers.[5][6][7]
References
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Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
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Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules. Retrieved February 12, 2026, from [Link]
-
Das, B., et al. (2008). Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 12, 2026, from [Link]
-
Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Abd ul-Malik, M. A., et al. (2022). Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-fluorophenyl)3-{[(4-methoxyphenyl)formamido]imino}-7-methyl-2H,3H,5H-[2][8]thiazolo[3,2-a]pyrimidine-6-carboxylate 0.25-hydrate. IUCrData. Retrieved February 12, 2026, from [Link]
-
Cambridge Structure Database (CSD). (n.d.). MatDaCs. Retrieved February 12, 2026, from [Link]
-
Li, J., et al. (2011). 6-Ethyl-5-fluoro-2-methoxypyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 12, 2026, from [Link]
-
Ahmed, M., et al. (2015). Crystal structure of ethyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 12, 2026, from [Link]
-
Mary, Y. S., et al. (2023). Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate. Journal of Molecular Structure. Retrieved February 12, 2026, from [Link]
-
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
ETHYL-4-(4-METHOXYPHENYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). CCDC. Retrieved February 12, 2026, from [Link]
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Nayak, S. K., et al. (2016). Crystal structure of methyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. IUCrData. Retrieved February 12, 2026, from [Link]
-
Qing-Fang, C., et al. (2007). Ethyl 4-(2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved February 12, 2026, from [Link]
-
Bryndal, I., et al. (2017). Synthesis, crystal structure and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Retrieved February 12, 2026, from [Link]
-
Al-Majid, A. M., et al. (2022). Crystal structure of 4-ethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, C14H12N4O3S. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved February 12, 2026, from [Link]
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Access Structures. (n.d.). CCDC. Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
[1]
Executive Summary & Operational Directive
Immediate Action Required: Treat 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine (CAS 13268-98-9) as a Hazardous Organic Solid .
This compound is a critical pharmacophore used in the synthesis of sulfonylurea antidiabetics (e.g., Glimepiride). While it does not carry a specific EPA "P" or "U" listing, it must be managed as Non-Halogenated Organic Waste due to its acute toxicity and aquatic hazard potential.
The Golden Rule of Disposal:
Incineration is the only acceptable terminal disposal method. Causality: The pyrimidine ring is thermally stable. Simple chemical hydrolysis or drain disposal is ineffective and will result in environmental persistence and potential bioaccumulation.
Chemical Profile & Hazard Characterization
To ensure proper segregation, you must first validate the chemical identity against your inventory. This table serves as the "Source of Truth" for labeling.
| Parameter | Specification | Operational Significance |
| Chemical Name | This compound | Primary identifier. |
| Synonyms | 2-Methoxy-5-ethyl-6-methyl-4(3H)-pyrimidinone; Glimepiride Intermediate | Check MSDS for these alternates. |
| CAS Number | 13268-98-9 | Use this for waste profile declaration. |
| Physical State | White to Off-White Crystalline Powder | High dust potential; inhalation risk.[1] |
| GHS Hazards | H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H402 (Harmful to aquatic life) | Requires "Toxic" and "Irritant" secondary labeling.[2] |
| Incompatibilities | Strong Oxidizing Agents | DO NOT mix with nitrates or perchlorates in waste streams. |
Pre-Disposal Stabilization (Lab-Level Protocol)
Objective: Transform the raw chemical into a transport-safe waste artifact before it leaves the fume hood.
The "Double-Barrier" Containment System
This protocol uses a self-validating logic: If the outer layer is clean, the inner containment is successful.
Step 1: Primary Containment (The "Hot" Zone)
-
PPE: Wear nitrile gloves, lab coat, and safety glasses. If handling >100g of powder, use a N95 particulate respirator.
-
Transfer: Carefully transfer the solid waste into a clear, sealable polyethylene bag (Zip-lock type) or a wide-mouth HDPE jar.
-
Why? Glass containers can break in waste drums. Plastic minimizes sharps hazards.
-
-
Solvent Wash: If the waste is residual in a flask, dissolve in a minimal amount of Methanol or Acetone.
-
Note: This changes the waste stream to Flammable Liquid Waste .
-
Step 2: Decontamination & Secondary Containment
-
Wipe Down: Wipe the exterior of the primary container with a damp paper towel.
-
Segregation: Place the primary container into a secondary, clear hazardous waste bag (4-mil thickness).
-
Seal: Twist and tape the secondary bag.
-
Validation: Visually inspect the gap between the primary and secondary bag. If dust is visible in this gap, the primary seal failed. Repackage immediately.
-
Step 3: Labeling
-
Attach a hazardous waste tag to the outer bag.
-
Must Include:
-
Full Chemical Name (No abbreviations).
-
Constituents (if solution): e.g., "5-Ethyl-4-hydroxy... (5%), Methanol (95%)".
-
Hazards: Check "Toxic" and "Irritant".
-
The Disposal Workflow (Cradle-to-Grave)
This diagram illustrates the chain of custody required to maintain regulatory compliance.
Figure 1: Cradle-to-grave waste management workflow for pyrimidine intermediates, ensuring segregation from oxidizers and terminal destruction via incineration.
Regulatory Compliance & Waste Codes
While this compound is not explicitly listed on the RCRA P-list or U-list, it falls under the "Characteristic" or "Generator Knowledge" rules.
-
RCRA Classification:
-
If solid: Non-RCRA Regulated Waste (unless it exhibits toxicity via TCLP, which is rare for this specific intermediate). However, most institutions mandate treating it as Hazardous Chemical Waste due to GHS toxicity.
-
If dissolved in Methanol/Acetone: D001 (Ignitable) .
-
-
EPA Recommendation: Do not landfill. The nitrogen content suggests incineration to prevent groundwater contamination.
-
TSCA Status: Verify if the chemical is on the TSCA inventory if you are producing it for commercial distribution. For R&D, it is generally exempt under the R&D exemption rule.
Emergency Procedures (Spillage)
In the event of a container breach or benchtop spill:
-
Isolate: Evacuate the immediate area (3-meter radius).
-
Protect: Don N95 mask and double nitrile gloves.
-
Contain:
-
Dry Spill: Do not sweep vigorously (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
-
Clean: Wash the surface with a mild soap solution, followed by water.
-
Disposal: All cleanup materials (towels, pads, gloves) must be disposed of in the same hazardous waste stream as the chemical itself.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13268-98-9. PubChem.[3] Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov.[4] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. Available at: [Link]
Personal protective equipment for handling 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
Essential Safety and Handling Guide for 5-Ethyl-4-hydroxy-6-methyl-2-methoxypyrimidine
This guide provides essential, immediate safety and logistical information for the handling of this compound. Tailored for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols for analogous pyrimidine derivatives, ensuring a comprehensive framework for safe laboratory operations and environmental stewardship.
Hazard Identification and Risk Assessment
While specific hazard classifications for this compound are not established, data from analogous pyrimidine compounds indicate potential hazards. These include skin irritation, serious eye irritation, and possible respiratory irritation.[1][2][3][4] Therefore, a precautionary approach necessitates the use of appropriate personal protective equipment and adherence to stringent handling protocols.
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Eye Irritation: Poses a risk of serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed: Some pyrimidine derivatives are harmful if ingested.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is fundamental to minimizing exposure and ensuring personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tightly fitting safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a heightened risk of splashing.[7][8] Conforms to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[7][8] For prolonged contact, consult the glove manufacturer's chemical resistance guide. Always inspect gloves for tears or punctures before use.[9] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to maximize skin coverage.[1][8] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | To be used if engineering controls like a fume hood are not available or if there is a risk of generating dust or aerosols.[1][8][9] |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow is designed to ensure a safe and controlled environment.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[10]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]
-
Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
Handling the Compound
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Weighing: If weighing the solid compound, do so in a manner that minimizes dust generation. A weighing enclosure or careful handling within the fume hood is advised.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][9]
Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
Glove Removal: Remove gloves using the proper technique to avoid contaminating your hands.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][9]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing.[9] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
-
Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11]
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Waste Collection: All waste materials contaminated with this compound should be collected in a clearly labeled, sealed container.[12]
-
Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[13] Do not dispose of it down the drain.[9]
-
Consultation: Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.[12]
References
- Personal protective equipment for handling 2-(Methylamino)-4,6-pyrimidinediol - Benchchem.
- Personal protective equipment for handling Pyrimidine, 4,6-diethoxy- - Benchchem.
- Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine - Benchchem.
- Pyrimidine - Safety D
- 4 - SAFETY D
- 3 - SAFETY D
- 2 - SAFETY D
- SAFETY D
- Material Safety D
- Working with Hazardous Chemicals - Organic Syntheses.
- Safe Handling and Disposal of Antineoplastic and Other Drugs.
- Personal protective equipment for handling 4-Methoxypyrimidin-5-ol - Benchchem.
- 6-Ethyl-5-fluoro-4(3H)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
